Product packaging for Chromium lead molybdenum oxide(Cat. No.:CAS No. 12709-98-7)

Chromium lead molybdenum oxide

Cat. No.: B079301
CAS No.: 12709-98-7
M. Wt: 886 g/mol
InChI Key: UJSWIHIDDYYLJD-UHFFFAOYSA-N
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Description

Chromium Lead Molybdenum Oxide is a complex mixed-metal oxide of significant interest in advanced materials research, particularly in the development of novel inorganic pigments and catalytic systems. Its research value lies in the synergistic properties imparted by the combination of chromium, lead, and molybdenum cations within a single oxide matrix. This compound is frequently investigated for its potential optical characteristics and thermal stability, which may be tailored for specialized coating applications. In catalysis, researchers explore its role in oxidation reactions, where the multivalent states of chromium and molybdenum can facilitate electron transfer processes. The material is also a subject of study in solid-state chemistry for understanding the structure-property relationships in quaternary oxide systems. As a research material, it provides a platform for synthesizing and characterizing compounds with specific electronic or magnetic properties. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2Mo2O11Pb2-12 B079301 Chromium lead molybdenum oxide CAS No. 12709-98-7

Properties

CAS No.

12709-98-7

Molecular Formula

Cr2Mo2O11Pb2-12

Molecular Weight

886 g/mol

IUPAC Name

chromium(3+);lead(2+);molybdenum;oxygen(2-)

InChI

InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2

InChI Key

UJSWIHIDDYYLJD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2]

Synonyms

LEADMOLYBDENUMCHROMATE

Origin of Product

United States

Synthetic Methodologies and Fabrication Techniques for Chromium Lead Molybdenum Oxide Systems

Solid-State Reaction Synthesis Pathways for Chromium Lead Molybdenum Oxide

Solid-state reaction is a conventional and straightforward method for producing complex oxides from powdered precursors. This technique involves the intimate mixing of stable solid compounds, such as oxides or carbonates of the constituent elements, followed by high-temperature calcination to facilitate diffusion and reaction between the particles.

For this compound, the process would typically involve:

Precursor Selection: High-purity lead(II) oxide (PbO), chromium(III) oxide (Cr₂O₃), and molybdenum trioxide (MoO₃) are common starting materials.

Mixing: The precursor powders are weighed in precise stoichiometric ratios and intimately mixed, often through mechanical milling (e.g., ball milling), to maximize the contact area between reacting particles.

PbO + xCr₂O₃ + (1-x)MoO₃ → Pb(CrₓMo₁₋ₓ)O₃ (simplified representation)

Intermediate Grinding: To ensure a complete reaction and a homogeneous product, the calcination process may be interrupted one or more times. The sample is cooled, ground to break up agglomerates and expose fresh surfaces, and then returned to the furnace for further heating.

This method is advantageous for its simplicity and scalability. However, it often requires high temperatures and long reaction times, and it can be challenging to achieve fine control over particle size and morphology, which are often critical for pigmentary applications.

Solution-Based Synthesis Approaches

Solution-based methods offer greater control over the final product's characteristics by starting with precursors dissolved in a liquid medium. These techniques generally allow for synthesis at lower temperatures compared to solid-state reactions and provide better control over stoichiometry, particle size, and morphology.

Hydrothermal and Solvothermal Methods for this compound

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel called an autoclave. These methods are particularly effective for producing well-crystallized nanomaterials.

The synthesis of this compound via this route would proceed as follows:

Precursor Dissolution: Soluble salts of the constituent metals, such as lead nitrate (Pb(NO₃)₂), potassium dichromate (K₂Cr₂O₇), and sodium molybdate (B1676688) (Na₂MoO₄), are dissolved in the chosen solvent.

Reaction in Autoclave: The precursor solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120–250 °C) for a set duration (several hours to days). The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of the crystalline product.

Product Recovery: After the reaction, the autoclave is cooled, and the solid product is separated by filtration or centrifugation, washed to remove byproducts, and dried.

While specific literature for the hydrothermal synthesis of the ternary Pb-Cr-Mo oxide is scarce, the successful synthesis of related compounds like molybdenum oxide nanobelts and lead chromate (B82759) nanostructures via this method demonstrates its potential. researchgate.netresearchgate.net It offers excellent control over crystal structure and morphology by adjusting parameters like temperature, reaction time, pH, and precursor concentration.

Sol-Gel Processing of this compound Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution (the "sol"). It involves the transition of this sol into a gel-like network containing both liquid and solid phases, followed by drying and thermal treatment to yield the final oxide.

A typical sol-gel synthesis for this compound would involve:

Sol Formation: Choosing appropriate precursors is key. Metal alkoxides are common, but nitrates, acetates, and chlorides can also be used. For this system, precursors might include lead(II) acetate, chromium(III) nitrate, and an ammonium molybdate solution. These are dissolved in a suitable solvent (e.g., water or alcohol) and mixed. A complexing agent, such as citric acid, may be added to form stable complexes with the metal cations, preventing premature precipitation. researchgate.net

Gelation: The sol is converted into a gel through hydrolysis and condensation reactions. This is often initiated by adjusting the pH or by heating, which promotes the formation of a three-dimensional network of metal-oxygen-metal bonds throughout the liquid.

Drying and Calcination: The wet gel is first dried at a low temperature (e.g., 100-250 °C) to remove the solvent, resulting in a xerogel. mdpi.com This xerogel is then calcined at higher temperatures (e.g., 400-800 °C) to decompose any remaining organic components and crystallize the desired this compound phase. asianpubs.org

The sol-gel method provides excellent mixing of the components at a molecular level, leading to high product homogeneity and potentially lower crystallization temperatures than solid-state routes. mdpi.com

Precipitation and Co-precipitation Techniques

Co-precipitation is the most commercially significant method for producing this compound pigments. This process involves the simultaneous precipitation of lead chromate and lead molybdate from an aqueous solution to form a solid solution.

The key steps and parameters are:

Reactant Solutions: The process typically involves reacting an aqueous solution of a soluble lead salt (e.g., lead nitrate) with a mixed aqueous solution containing the precipitating anions (e.g., sodium chromate or dichromate, sodium molybdate, and often sodium sulfate). google.comgoogle.com

Reaction Control: The two solutions are simultaneously added to a reaction vessel with vigorous stirring. google.com Precise control of several parameters is crucial for achieving the desired color and physical properties of the pigment:

pH: The pH of the reaction medium is a critical factor. For molybdate orange pigments, the pH is typically maintained in an acidic range, often between 2.5 and 4.0. google.comgoogle.com

Temperature: The precipitation is usually carried out at or near room temperature, for instance, between 15 °C and 35 °C. google.com

Concentration: Reactant concentrations can vary but are typically in the range of 0.3 to 1.2 mol/L for the lead salt solution. google.com

Seed Crystals: To promote the formation of the desired crystal structure and improve pigment properties, lead molybdate seed crystals are often formed in the reactor before the main precipitation step. google.com

Post-Treatment: After precipitation, the pigment particles are often coated with other inorganic compounds, such as silica (B1680970) or alumina, to improve their weather fastness and light stability. google.com The final product is then filtered, washed, dried, and milled.

This method allows for the production of pigments with a range of hues from yellowish-red to bluish-red by carefully controlling the composition and precipitation conditions. google.com

Table 1: Typical Parameters for Co-precipitation of Lead Chromate Molybdate Pigments
ParameterTypical Range/ValueSignificanceReference
pH2.5 - 4.0Controls hue (color shade) and crystal structure. google.com
Temperature15 - 35 °CAffects reaction rate and crystal growth. google.com
Lead Salt Concentration0.3 - 1.2 mol/LImpacts particle size and precipitation kinetics. google.com
Lead Ion Excess0.001 - 0.005 mol/LEnsures complete precipitation of chromate and molybdate ions. google.com
Reaction Time30 - 60 minutesAllows for complete precipitation and crystal formation. google.com

Vapor Phase Deposition Techniques for this compound Thin Films

Vapor phase deposition techniques are used to grow high-quality thin films on a substrate surface. These methods are essential in fields like electronics and optics but are less common for pigment production. The formation of a complex multi-element oxide film like this compound via these methods presents significant challenges.

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursor compounds on a heated substrate surface to form a solid thin film. While there is no specific literature detailing the CVD of this compound, the process can be conceptualized based on the deposition of its constituent oxides.

The process would require:

Volatile Precursors: Suitable precursors for each metal (lead, chromium, and molybdenum) that are sufficiently volatile and thermally stable must be selected. azonano.com

Precursor Delivery: The precursors, often in a carrier gas like argon or nitrogen, are introduced into a reaction chamber.

Surface Reaction: On the heated substrate, the precursors decompose and react, ideally with an oxygen source (like O₂, O₃, or water vapor), to form the desired oxide film.

Byproduct Removal: Volatile byproducts from the reaction are removed from the chamber by a vacuum system.

The main challenge lies in identifying a set of precursors for all three metals that have compatible vaporization temperatures and reaction kinetics to achieve the correct stoichiometry in the final film. Metal-organic compounds are often used in a variant called Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net

Table 2: Potential Precursor Types for CVD of Constituent Oxides
ElementPrecursor ClassSpecific ExamplesReference
Lead (Pb)Metal-organic (β-diketonates)Lead bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Pb(thd)₂ vt.eduresearchgate.net
Chromium (Cr)Metal Carbonyls, Metal-organicsChromium hexacarbonyl (Cr(CO)₆), Chromium acetylacetonate (Cr(acac)₃) capes.gov.bracs.orgresearchgate.net
Molybdenum (Mo)Metal Carbonyls, Metal-organicsMolybdenum hexacarbonyl (Mo(CO)₆), Molybdenum dioxide acetylacetonate researchgate.netresearchgate.net

Achieving a uniform, stoichiometric film of a ternary oxide like this compound via CVD would require extensive optimization of precursor choice, substrate temperature, pressure, and gas flow rates.

Physical Vapor Deposition (PVD) including Sputtering for this compound

Physical Vapor Deposition (PVD) encompasses a group of vacuum deposition techniques where a material is transformed into a vapor phase, transported through a vacuum or low-pressure environment, and then condensed onto a substrate to form a thin film. frontiersin.orgmdpi.com This method is highly versatile for creating thin films of a wide range of materials, including metals and complex oxides, with precise control over thickness and composition. frontiersin.orgmdpi.com Key PVD techniques include thermal evaporation, electron beam deposition, and sputtering. frontiersin.org

Sputtering is a particularly powerful PVD technique for depositing complex oxide films. unileoben.ac.at The process involves bombarding a target material with energetic ions, which causes atoms from the target to be ejected, or "sputtered." unileoben.ac.at These sputtered atoms then travel and deposit onto a substrate, forming the film. For a multi-component material like this compound, co-sputtering is a viable approach. This would involve using separate targets of chromium, lead, and molybdenum (or their respective oxides) and sputtering them simultaneously. The composition of the resulting film can be controlled by adjusting the power applied to each individual target.

Alternatively, a single composite or mosaic target containing all three elements in the desired stoichiometry can be used. unileoben.ac.atresearchgate.net American Elements, for instance, specializes in producing custom composition sputtering targets, including Molybdenum Chromium targets, for PVD applications. americanelements.com

Reactive sputtering is another relevant technique, especially for forming oxide films. In this process, a reactive gas, such as oxygen, is introduced into the vacuum chamber along with an inert gas like argon. mdpi.comunileoben.ac.at The sputtered metal atoms (Cr, Pb, Mo) react with the oxygen on their way to the substrate or at the substrate surface itself to form the desired oxide compound. unileoben.ac.at The stoichiometry of the film can be precisely tuned by controlling the partial pressure of the reactive gas. unileoben.ac.at However, a challenge known as "target poisoning," where the target surface itself becomes oxidized, can affect deposition rates and must be carefully managed. unileoben.ac.at

The table below summarizes typical parameters that can be controlled in a reactive magnetron sputtering process for depositing complex oxide films.

ParameterDescriptionTypical RangeImpact on Film Properties
Target Material Source material to be deposited.High Purity (e.g., 99.95%) Cr, Pb, Mo, or a composite target. mdpi.comDetermines the elemental composition of the film.
Sputtering Gas Inert gas used to create plasma.Argon (Ar)Affects sputtering yield and deposition rate.
Reactive Gas Gas introduced to form a compound film (e.g., oxide).Oxygen (O₂)Controls the stoichiometry and oxidation state of the film. mdpi.comunileoben.ac.at
Gas Flow Rate The volume of gas introduced per unit time.5-100 sccmInfluences chamber pressure and reaction kinetics.
Substrate Temperature Temperature of the substrate during deposition.Room Temperature - 800°CAffects crystallinity, grain size, and adhesion of the film.
Working Pressure Total pressure within the deposition chamber.1-100 mTorrInfluences the mean free path of sputtered atoms and plasma characteristics.
Sputter Power Power applied to the magnetron source.100-1000 WControls the deposition rate.

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique based on sequential, self-limiting surface chemical reactions. rsc.orgyoutube.com Unlike PVD, which involves a continuous flux of material, ALD builds films one atomic layer at a time by introducing different chemical precursors into the reactor in separate, sequential pulses. youtube.com This layer-by-layer growth mechanism provides exceptional control over film thickness and uniformity, even on complex, three-dimensional structures. researchgate.net

While there are no specific reports on the ALD of this compound, the process can be developed by combining established ALD chemistries for the individual constituent oxides. The synthesis of molybdenum oxide (MoOₓ) thin films via ALD has been successfully demonstrated using precursors like molybdenum hexacarbonyl (Mo(CO)₆) or dioxobis(2,2,6,6-tetramethylheptane-3,5-dionato)molybdenum(VI) [MoO₂(thd)₂] with ozone (O₃) as the oxygen source. rsc.orgresearchgate.netresearchgate.net For instance, a process using Mo(CO)₆ and ozone established an ALD window between 152°C and 172°C, yielding a growth rate of 0.75 Å per cycle. rsc.orgresearchgate.net More recently, MoCl₄O has been identified as a promising precursor that is thermally stable up to 350°C. aip.org

To create a ternary oxide like this compound, one could design a "super-cycle" that combines the individual ALD cycles for each metal oxide. A hypothetical ALD super-cycle might look like this:

Pulse chromium precursor, purge.

Pulse oxidant (e.g., O₃, H₂O), purge.

Pulse lead precursor, purge.

Pulse oxidant, purge.

Pulse molybdenum precursor (e.g., MoO₂(thd)₂), purge. researchgate.net

Pulse oxidant (e.g., O₃), purge. researchgate.net

By repeating this super-cycle, a film with a controlled composition of the three oxides can be grown. The final stoichiometry of the film would be determined by the ratio of cycles for each metal within the super-cycle. The as-deposited films are often amorphous but can be crystallized into desired phases through post-deposition annealing. rsc.orgresearchgate.netresearchgate.net

PrecursorOxidantDeposition Temp. (°C)Resulting Film
Molybdenum Hexacarbonyl (Mo(CO)₆) rsc.orgresearchgate.netOzone (O₃) / Water (H₂O)152 - 172Molybdenum Oxide (MoO₃)
MoO₂(thd)₂ researchgate.netOzone (O₃)200 - 275Crystalline Molybdenum Oxide (mixture of α-MoO₃, β-MoO₃, MoOₓ)
MoCl₄O aip.orgWater (H₂O) / Ozone (O₃)Room Temp. - 350Molybdenum Oxide

Advanced Synthesis Strategies for Controlled Morphologies of this compound

The functional properties of materials are often dictated by their size, shape, and structure at the nanoscale. Advanced synthesis strategies allow for precise control over the morphology of materials, leading to enhanced performance in various applications.

Synthesizing this compound with controlled nanostructures such as nanoparticles, nanorods, or nanosheets can be achieved through various wet-chemical methods. These techniques offer advantages in terms of scalability and morphological control. nanografi.com

Hydrothermal/Solvothermal Synthesis: This is a widely used method for producing crystalline nanostructures. wjarr.com It involves a chemical reaction in a sealed vessel (an autoclave) at elevated temperature and pressure. For this compound, a solution containing soluble precursors of chromium, lead, and molybdenum (e.g., chlorides, nitrates, or molybdates like Ammonium Heptamolybdate Tetrahydrate) would be prepared. wjarr.com The pH, temperature, reaction time, and presence of surfactants can be tuned to control the final morphology, yielding nanoparticles, nanobelts, or nanorods. wjarr.comresearchgate.net For example, α-MoO₃ nanobelts over 10 μm long have been synthesized via hydrothermal reactions. researchgate.net

Sol-Gel Method: This technique involves the transition of a solution system (sol) into a solid-like gel phase. It typically uses metal alkoxides or metal salts as precursors. A sol containing chromium, lead, and molybdenum precursors would be prepared and undergo hydrolysis and polycondensation reactions to form a three-dimensional oxide network. Subsequent drying and heat treatment (calcination) would yield the final nanostructured oxide. This method is effective for producing nanoparticles with a high surface area. nih.gov

Chemical Vapor Transport (CVT): This method can be used to grow nanoparticle aggregates. nih.gov In a CVT process, a precursor material (like a mixture of Cr₂O₃, PbO, and MoO₃ powders) is heated at one end of a sealed tube, causing it to vaporize. The gaseous species are transported along a temperature gradient and deposit at the cooler end, forming crystalline nanostructures. nih.gov A rapid quenching effect can be used to form smaller nanoparticle aggregates and potentially metastable phases. nih.gov

The table below compares various synthesis techniques for producing nanostructured molybdenum oxides, which could be adapted for the ternary system.

Synthesis MethodPrecursorsTypical MorphologyKey Advantages
Hydrothermal wjarr.comAmmonium Heptamolybdate Tetrahydrate, Acids (HNO₃)Nanobelts, Nanorods, Nanoflowers wjarr.comresearchgate.netHigh crystallinity, good morphology control.
Solvothermal rsc.orgMolybdenum sources in a non-aqueous solventNanoparticles rsc.orgPhase control, surfactant-free synthesis.
Chemical Vapor Transport (CVT) nih.govMoO₃ powderNanoparticle aggregates nih.govCan produce metastable phases, homogeneous coverage on substrates.
Anodizing-Exfoliation researchgate.netMolybdenum foilNanosheets researchgate.netProduces 2D materials.
Solution-Based Growth rsc.orgPeroxomolybdate precursorsAligned Nanorods rsc.orgDirect growth on conductive substrates.

Template-assisted synthesis is a powerful method for creating highly ordered nanostructures with uniform size and shape. This approach utilizes a pre-existing template with a defined structure to direct the growth of the desired material. The template can be either a "hard" template (e.g., porous alumina, silica, or polymer membranes) or a "soft" template (e.g., surfactant micelles, liquid crystals).

For fabricating ordered architectures of this compound, a hard template like porous anodic aluminum oxide (AAO) could be used. The process would involve:

Infiltrating the pores of the AAO template with a precursor solution containing soluble salts of chromium, lead, and molybdenum.

Inducing the formation of the solid oxide within the pores, for instance, through a sol-gel process or electrochemical deposition.

Removing the template via selective etching, leaving behind an array of highly ordered nanorods or nanotubes of this compound.

Soft templates, such as block copolymers that self-assemble into periodic structures, can also be used to create mesoporous films of the ternary oxide with controlled pore sizes and arrangements.

Self-assembly is a process in which components spontaneously organize into ordered structures without external guidance. This bottom-up approach is crucial for fabricating complex nanomaterials. In the context of molybdenum oxides, a reduction-triggered self-assembly mechanism has been identified for the formation of giant, spherical molecular clusters ({Mo₁₃₂}). nih.govornl.gov

This process begins with the partial reduction of Mo(VI) centers in molybdate precursors, which then triggers the co-assembly of the reduced and unreduced molybdenum species into large, well-defined clusters. nih.gov The growth follows a typical sigmoid curve, indicating a multi-step assembly process that starts after a critical concentration of the reduced species is reached. nih.gov

This principle could potentially be extended to the fabrication of this compound nanomaterials. By carefully controlling the reduction-oxidation (redox) conditions in a solution containing precursors for all three metals, it might be possible to trigger a co-assembly process. The presence of different metal ions (Crⁿ⁺, Pbⁿ⁺, Moⁿ⁺) with various possible oxidation states could lead to the formation of novel, complex, multi-component nanoclusters or hierarchical structures. The choice of reducing agents and coordinating ligands (like acetate) would be critical in directing the assembly pathway and the final structure of the nanomaterial. nih.gov

Kinetics and Thermodynamics of this compound Formation

The formation of a stable ternary compound like this compound from its constituent oxides (e.g., Cr₂O₃, PbO, MoO₃) or other precursors is governed by fundamental thermodynamic and kinetic principles.

Kinetics relates to the rate at which the formation reaction proceeds. Even if a reaction is thermodynamically favorable, it may occur very slowly if there is a high activation energy barrier. The reaction rate is influenced by several factors:

Temperature: Higher temperatures generally increase reaction rates by providing the necessary thermal energy to overcome activation barriers, promoting solid-state diffusion of ions through the crystal lattice.

Reactant Particle Size: Smaller reactant particles have a larger surface-area-to-volume ratio, which increases the contact area between reactants and can significantly accelerate the reaction rate. This is a key principle behind using nanomaterials as precursors.

Atmosphere: The presence of a reactive atmosphere (e.g., oxygen) can influence the oxidation states of the metals and the reaction pathway. researchgate.net

Method of Synthesis: The chosen synthesis route heavily impacts kinetics. Solution-based methods like hydrothermal or sol-gel synthesis allow for atomic-level mixing of precursors, which can dramatically lower the required reaction temperature and time compared to traditional solid-state reactions that rely on slow diffusion through solids.

For thin-film deposition processes like PVD and ALD, the kinetics are not governed by bulk diffusion but rather by surface processes, such as precursor adsorption, surface diffusion, and reaction on the substrate. unileoben.ac.atrsc.org These processes are controlled by parameters like substrate temperature, precursor flux, and chamber pressure.

Structural Characterization and Crystallographic Analysis of Chromium Lead Molybdenum Oxide Materials

X-ray Diffraction (XRD) and Neutron Diffraction Techniques

X-ray diffraction (XRD) and neutron diffraction are indispensable, non-destructive methods for investigating the crystalline structure of materials. wikipedia.orgresearchgate.net These techniques provide detailed information about the atomic arrangement, phase purity, and various microstructural parameters such as crystallite size and lattice strain.

Phase Identification and Crystallographic Structure Determination

Phase identification in chromium lead molybdenum oxide materials is crucial for quality control and performance prediction, particularly in pigment applications. The crystal structure of these solid solutions is typically based on that of the end-members of the series. Lead molybdate (B1676688) (PbMoO₄), the mineral wulfenite, crystallizes in the tetragonal system with the space group I4₁/a. wikipedia.orgfmm.ru This structure is crystallographically similar to that of scheelite (CaWO₄). wikipedia.org Lead chromate (B82759) (PbCrO₄), the mineral crocoite, has a monoclinic structure. However, the solid solutions, particularly those rich in molybdenum, tend to adopt the tetragonal wulfenite structure. mineralexpert.org

XRD patterns are used to identify the crystalline phases present in a sample by comparing the observed diffraction peaks (in terms of position and intensity) to reference patterns from databases like the JCPDS-ICDD. For Pb(Cr,Mo)O₄, the diffraction patterns would show peaks characteristic of the tetragonal scheelite-type structure. researchgate.net The precise positions of these peaks are dependent on the relative concentrations of chromium and molybdenum. Some studies on natural wulfenite crystals have explored the possibility of a lower symmetry space group, such as I4̅, to account for unusual crystal habits like hemimorphism, though I4₁/a remains the most commonly accepted space group. fmm.runih.gov

Neutron diffraction offers a complementary analysis, providing a more accurate determination of the positions of lighter atoms, such as oxygen, in the crystal lattice due to the nature of neutron scattering. fmm.ru

Table 1: Crystallographic Data for Wulfenite (PbMoO₄)
ParameterValueReference
Chemical FormulaPbMoO₄ wikipedia.org
Crystal SystemTetragonal mineralexpert.orgwikipedia.org
Space GroupI4₁/a wikipedia.orgfmm.ru
Lattice Parameter (a)5.433 Å wikipedia.org
Lattice Parameter (c)12.110 Å wikipedia.org
Formula Units (Z)4 wikipedia.org

Quantitative Phase Analysis and Lattice Parameter Refinement (e.g., Rietveld Analysis)

Rietveld refinement is a powerful technique for analyzing powder diffraction data. bohrium.com It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. researchgate.net This method is used for the precise determination of lattice parameters, atomic positions, site occupancy factors, and for quantifying the weight fractions of different crystalline phases in a multiphase sample. researchgate.netresearchgate.net

In the context of this compound, Rietveld analysis can be applied to XRD or neutron diffraction data to precisely determine the unit cell dimensions. As chromium (Cr⁶⁺) is substituted for molybdenum (Mo⁶⁺) in the Pb(Cr₁₋ₓMoₓ)O₄ solid solution, the lattice parameters are expected to change according to Vegard's law, which describes a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of the constituent elements. ucsd.edu This change allows for the determination of the chemical composition of the solid solution from the refined lattice parameters. Studies on doped PbMoO₄ crystals have successfully used Rietveld refinement to determine detailed structural parameters and the refined compositions. researchgate.netresearchgate.net

Table 2: Example of Refined Structural Parameters for PbMoO₄ using Rietveld Method
ParameterValue
Lattice Parameter (a)5.4352(1) Å
Lattice Parameter (c)12.1133(3) Å
Unit Cell Volume358.58(1) ų
Atomic Coordinates
Pb (at 4b)(0, 1/4, 5/8)
Mo (at 4a)(0, 1/4, 1/8)
O (at 16f)(x=0.243, y=0.145, z=0.051)

Crystallite Size Effects and Microstrain Analysis in this compound

The broadening of diffraction peaks in an XRD pattern is influenced by both instrumental factors and microstructural characteristics of the sample, namely the crystallite size and the presence of microstrain. beilstein-journals.org Smaller crystallite sizes lead to broader peaks, an effect described by the Scherrer equation. Microstrain refers to lattice strain variations at the micro-level, which also contribute to peak broadening. semanticscholar.org

Analyzing the peak broadening can provide quantitative estimates of the average crystallite size and the amount of microstrain within the material. beilstein-journals.org Methods such as the Williamson-Hall (W-H) plot are commonly employed for this purpose. semanticscholar.org This analysis is particularly relevant for materials synthesized via chemical precipitation or subjected to mechanical processing like milling, which often results in nanocrystalline structures and induced strain. beilstein-journals.orgresearchgate.net For this compound pigments, crystallite size is a critical parameter as it affects optical properties such as color and hiding power. While specific studies detailing microstrain analysis on this compound are not abundant, the methodology is well-established for related oxide materials like MoO₃, where it has been used to differentiate between size and strain effects on peak broadening. beilstein-journals.orgbeilstein-journals.org

Electron Microscopy for Microstructural and Nanostructural Elucidation

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale, providing direct visual evidence that complements the statistical data obtained from diffraction methods. wikipedia.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology of materials. researchgate.net It provides high-resolution images of the sample's surface, revealing information about particle shape, size, size distribution, and surface texture. imim.pl In the analysis of this compound pigments, SEM is used to examine the morphology of the pigment particles. The shape and agglomeration state of these particles significantly influence the pigment's application properties, such as dispersibility in a polymer or paint matrix. The morphology of these materials can range from granular masses to well-defined tabular or pyramidal crystals, depending on the synthesis conditions. mineralexpert.orgresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Atomic-Scale Imaging

Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, enabling the investigation of the internal nanostructure of materials. mdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, allowing for the visualization of features such as crystal defects, grain boundaries, and the internal arrangement of nanoparticles. nih.govmdpi.com

High-Resolution TEM (HRTEM) can provide atomic-scale imaging, allowing for the direct visualization of crystal lattice fringes. nih.govresearchgate.net This capability is invaluable for confirming the crystalline nature of the material and identifying specific crystal planes. nih.gov Furthermore, Selected Area Electron Diffraction (SAED) can be performed within the TEM to obtain diffraction patterns from nanoscale regions of the sample. wikipedia.org These SAED patterns provide crystallographic information, such as the crystal structure and orientation, from individual crystallites, which is complementary to the bulk information obtained from XRD. wikipedia.org In-situ TEM allows for the direct observation of structural transformations in materials under various conditions, such as heating or exposure to reactive gases. nih.govmdpi.com

Electron Diffraction and High-Resolution TEM (HRTEM) for Local Structure

Electron diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for investigating the local atomic arrangement, crystal structure, and defects in materials. In the context of complex oxides like this compound, these methods provide insights that are not accessible with bulk characterization techniques alone.

HRTEM allows for the direct imaging of atomic columns in a crystal lattice. For molybdenum-based oxides, HRTEM has been instrumental in identifying new crystalline phases and observing structural transformations in real-time. For instance, a study on a molybdenum-based mixed oxide catalyst used in acrolein partial oxidation identified a new oxygen-reduced crystalline phase using HRTEM and electron diffraction. scispace.com This new orthorhombic phase, with estimated lattice constants of a=1217.5, b=374.7, and c=404.4 pm, was detected after the catalyst was in operation, highlighting the technique's ability to characterize materials under process-relevant conditions. scispace.com

Selected Area Electron Diffraction (SAED) patterns, obtained in a TEM, provide crystallographic information from a specific area of the sample. The pattern of spots is a reciprocal lattice representation of the crystal structure. For synthesized molybdenum oxide (MoO₃) nanobelts, SAED patterns have confirmed their single-crystalline nature and orthorhombic structure. nju.edu.cn

Furthermore, in situ TEM experiments, where a sample is subjected to stimuli like heat or a reactive gas environment inside the microscope, can reveal dynamic processes. Studies on the deoxidation of MoO₃ using an environmental TEM (ETEM) have shown a directional deoxidation process accompanied by the crushing and regrowth of nanoparticles. nih.govmdpi.com The evolution of the material's microstructure and composition can be analyzed through real-time HRTEM imaging and diffraction. nih.gov Such an approach would be invaluable for understanding the local structural stability and reactivity of this compound.

Table 1: Representative Molybdenum Oxide Phases Characterized by Electron Microscopy

Phase Crystal System Key Features Observed by TEM/Diffraction Reference
New Mo₂O₅ structure Orthorhombic Identified in a mixed oxide catalyst post-reaction scispace.com
α-MoO₃ Orthorhombic Single-crystalline nanobelts confirmed by SAED nju.edu.cn

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a premier tool for analyzing surface topography at the nanometer scale. uni-osnabrueck.denih.gov Unlike electron microscopy, AFM does not require a vacuum environment and can provide three-dimensional surface profiles. For a material like this compound, AFM would be used to characterize surface roughness, grain size, and the presence of nanoscale features or defects that could influence its catalytic or electronic properties.

Studies on related chromium-molybdenum systems demonstrate the utility of AFM. For example, AFM was used to study the formation and growth of thin multilayers of chromium-molybdenum prepared by electro-pulse plating. researchgate.net The analysis revealed that higher current density in the plating process enhanced the nucleation rate, leading to a refined grain size. It was also observed that the average surface roughness of the chromium-molybdenum alloy layer decreased with an increasing on/off time ratio during pulse plating. researchgate.net

In another study, AFM was employed to examine the surface of ternary chromium-molybdenum-nitride (CrMoN) films. researchgate.net The results showed that the surface became smoother as the molybdenum content increased. Thermal processing was also found to reduce the roughness of the films, which was attributed to the reduction of porosity due to oxide growth. researchgate.net These findings underscore how AFM can link processing parameters to surface morphology and nanoscale characteristics.

In its more advanced non-contact mode (NC-AFM), the technique can achieve genuine atomic resolution, enabling the detailed study of the surface structure, chemical composition, and defects on metal oxide surfaces. uni-osnabrueck.denih.gov This capability would be crucial for understanding the surface chemistry and active sites of this compound.

Table 2: AFM Surface Roughness Analysis of Cr-Mo-N Coatings

Coating Composition Annealing Temperature Roughness Parameter (Ra) Key Observation Reference
CrN As-deposited ~1.5 nm Higher initial roughness due to some porosity researchgate.net
CrN 700°C ~1.0 nm Roughness decreases with thermal processing researchgate.net

Defect Chemistry and Engineering in this compound Crystal Lattices

The properties of metal oxides are often dictated by the presence of defects in their crystal lattices. mdpi.com Defect chemistry involves the study of the types, concentrations, and interactions of point defects (like vacancies and interstitials) and electronic defects (electrons and holes). Engineering these defects can be a powerful strategy to tailor a material's properties.

For molybdenum oxides, oxygen vacancies are a common and critical defect. rsc.org These vacancies can significantly alter the electronic structure and catalytic activity of the material. mdpi.comnih.gov For instance, the presence of oxygen vacancies on a MoO₃ surface can act as reaction centers for redox reactions, leading to the reduction of Mo⁶⁺ to lower oxidation states like Mo⁵⁺. nih.gov The concentration of these vacancies is dependent on processing conditions such as temperature and oxygen partial pressure. rsc.org Density functional theory (DFT) simulations have shown that the charge-neutral oxygen vacancy is the dominant intrinsic defect in MoO₃ under most processing conditions. rsc.org

Doping, or the intentional introduction of foreign atoms, is another aspect of defect engineering. In molybdenum-based materials, doping with metal atoms like cobalt has been shown to increase the electron density near the Fermi level, which can promote catalytic dynamics. mdpi.com Similarly, non-metal atom doping (e.g., with nitrogen or phosphorus) can be achieved to modify the material's properties. mdpi.com

In the context of this compound, the defect chemistry would be complex, involving potential vacancies on the oxygen, lead, chromium, or molybdenum sites, as well as interstitial atoms and substitutional defects. The interplay between the different oxidation states of chromium (commonly +3, +6) and molybdenum (+4, +5, +6) would be heavily influenced by the defect concentrations, particularly oxygen vacancies. wikipedia.orglidsen.com Understanding and controlling these defects would be key to optimizing the material for specific applications.

Solid Solution Formation and Phase Stability in this compound Systems

Solid solution formation involves the incorporation of atoms of one element into the crystal lattice of another, creating a new phase with a range of compositions. In the Cr-Mo system, the formation of solid solutions is a key strategy for developing materials with enhanced properties, such as high-temperature oxidation resistance. sapub.org

Research into the solid-state synthesis of (Mo₀.₉,Cr₀.₁)Si₂ has shown that the formation of the solid solution proceeds through the diffusion of silicon into the metals, with intermediate stages involving lower and higher molybdenum-based silicide phases. sapub.org The energetic state of the initial powder mixture, often controlled by mechanical activation, was found to be a determining factor in the reaction pathway and the final temperature required for phase transformations. sapub.org

In more complex Fe-Cr-Mo-Ni systems, the compositional limits of phase stability have been studied extensively. nist.gov These studies identify the temperature and composition ranges where different phases, such as the σ phase and the X phase, are stable. nist.gov For a this compound system, understanding the solid solubility limits of each component within a parent oxide lattice (e.g., substituting Cr or Pb into a MoO₃ lattice) is crucial. This knowledge is fundamental to predicting which phases will be stable under given synthesis conditions and to avoiding the formation of undesirable secondary phases. The stability of such a solid solution would depend critically on factors like the ionic radii, charge, and electronegativity of the constituent Cr, Pb, and Mo ions. The formation of poorly soluble chromium oxides, for example, is a known factor in the passivation and corrosion resistance of certain alloys. mdpi.com

Investigation of Phase Transitions in this compound under Varied Conditions

Molybdenum oxides are known to exist in several crystalline structures (polymorphs), and the transitions between these phases can be induced by changes in temperature, pressure, or chemical environment. beilstein-journals.orgisca.me The thermodynamically stable orthorhombic phase (α-MoO₃) has a layered structure, while other metastable phases like monoclinic (β-MoO₃) and hexagonal (h-MoO₃) also exist. beilstein-journals.orgisca.me

In situ X-ray diffraction is a powerful technique for studying these phase transitions as they occur. For example, the structural phase transition from metastable h-MoO₃ to the stable α-MoO₃ has been shown to be a first-order transition occurring over a temperature range of 378.5–443.1 °C. beilstein-journals.org The release of water molecules from tunnels within the h-MoO₃ structure with increasing temperature is a key driver of this transformation. beilstein-journals.org

The formation of phase-pure materials often requires careful control of conditions. For instance, phase-pure β-MoO₃ thin films can be obtained by annealing amorphous MoO₃ at temperatures low enough (e.g., 200–250 °C) to suppress the nucleation of the more stable α-MoO₃ phase. acs.org

In solid solutions, the introduction of other elements can significantly alter phase transition behavior. In CuMo₁₋ₓWₓO₄ solid solutions, a first-order phase transition is observed that involves a change in the coordination of the Mo/W ions from tetrahedral to octahedral. arxiv.org This transition is strongly hysteretic and can be controlled by the tungsten content. arxiv.org For this compound, it is expected that the specific composition and the partial pressure of oxygen would be critical variables influencing phase stability and the temperatures at which phase transitions occur.

Table 3: Phase Transitions in Molybdenum Oxide Systems

System Transition Conditions Key Mechanism Reference
h-MoO₃ h-MoO₃ → α-MoO₃ Heating (378.5–443.1 °C) Release of H₂O molecules, rupture of Mo-O bonds, and layer rearrangement beilstein-journals.org
Amorphous MoO₃ Amorphous → β-MoO₃ Annealing (200–250 °C) Crystallization into metastable phase, suppressing stable α-phase nucleation acs.org

Electronic Structure and Spectroscopic Investigations of Chromium Lead Molybdenum Oxide

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For chromium lead molybdenum oxide, XPS is instrumental in characterizing the surface chemistry, which is crucial for understanding its properties and performance in various applications. The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

High-resolution spectra of the core levels of chromium (Cr 2p), lead (Pb 4f), molybdenum (Mo 3d), and oxygen (O 1s) are acquired to determine the surface elemental composition and the chemical states of these elements. uwo.caresearchgate.net The binding energies of the photoelectrons are characteristic of each element and are sensitive to the local chemical environment, allowing for the determination of oxidation states and the nature of chemical bonding. tascon.eu

Determination of Oxidation States (e.g., Cr³⁺ vs. Cr⁶⁺, Mo Oxidation States)

A critical aspect of the XPS analysis of this compound is the determination of the oxidation states of chromium and molybdenum, as these can significantly influence the material's properties.

For chromium, XPS can distinguish between the trivalent (Cr³⁺) and hexavalent (Cr⁶⁺) states. tescan-analytics.com The Cr 2p spectrum typically shows two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂. The binding energy of the Cr 2p₃/₂ peak for Cr³⁺ is generally found at a lower value compared to that of Cr⁶⁺. For instance, Cr³⁺ in oxides is often observed around 576-577 eV, while Cr⁶⁺ in chromates is typically found at higher binding energies, around 579-580 eV. tescan-analytics.comscispace.com Peak fitting analysis of the high-resolution Cr 2p spectra allows for the quantification of the relative concentrations of Cr³⁺ and Cr⁶⁺ on the surface. researchgate.net The presence of Cr³⁺ is often characterized by a distinct multiplet splitting in the Cr 2p spectrum, which is absent for Cr⁶⁺. uwo.cascispace.com

Similarly, the oxidation state of molybdenum can be determined from the Mo 3d spectrum, which also consists of a doublet, Mo 3d₅/₂ and Mo 3d₃/₂. Different oxidation states of molybdenum, such as Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺, can be identified by their characteristic binding energies. lmaleidykla.lt For example, in molybdenum oxides, the Mo 3d₅/₂ peak for Mo⁴⁺ (as in MoO₂) is observed at approximately 229.0 eV, for Mo⁵⁺ at around 230.5 eV, and for Mo⁶⁺ (as in MoO₃) at about 232.1-232.8 eV. tascon.eulmaleidykla.lt The relative quantities of these different molybdenum oxidation states at the surface can be determined by deconvolution of the Mo 3d spectrum. lmaleidykla.lt

The following table summarizes typical binding energy ranges for different oxidation states of chromium and molybdenum.

ElementOxidation StateCore LevelTypical Binding Energy (eV)
ChromiumCr³⁺Cr 2p₃/₂576.0 - 577.5
Cr⁶⁺Cr 2p₃/₂579.0 - 580.5
MolybdenumMo⁴⁺Mo 3d₅/₂~229.0
Mo⁵⁺Mo 3d₅/₂~230.5
Mo⁶⁺Mo 3d₅/₂232.1 - 232.8

Surface Reconstruction and Interfacial Chemical Analysis

XPS is also employed to study surface reconstruction and to perform interfacial chemical analysis of this compound. The surface of a material can have a different composition and structure compared to the bulk, and these differences can be critical for its reactivity and interaction with other materials.

By analyzing the relative intensities and chemical shifts of the Pb, Cr, Mo, and O peaks, the stoichiometry of the surface can be determined. This is particularly important for understanding phenomena such as surface segregation of one component over another. For instance, in related complex oxides, it has been observed that the surface composition can be significantly different from the bulk composition, which can affect properties like corrosion resistance. thermofisher.com

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides valuable insights into the local structure and bonding within this compound. These techniques probe the vibrational modes of the constituent atoms, which are sensitive to the crystal structure, symmetry, and the nature of the chemical bonds. acs.orglibretexts.org

In this compound, the primary vibrational units are the chromate (B82759) (CrO₄²⁻) and molybdate (B1676688) (MoO₄²⁻) tetrahedra. Both Raman and IR spectra are expected to be dominated by the internal vibrational modes of these tetrahedral anions. researchgate.netresearchgate.net The external modes, corresponding to the vibrations of the Pb²⁺ cations and the translational and rotational motions of the entire tetrahedral units, typically appear at lower frequencies. fzu.cz

The Raman spectrum of lead chromate (PbCrO₄) exhibits characteristic peaks corresponding to the symmetric and antisymmetric stretching and bending modes of the CrO₄²⁻ tetrahedron. researchgate.net Similarly, the Raman and IR spectra of lead molybdate (PbMoO₄) are characterized by the vibrational modes of the MoO₄²⁻ tetrahedron. researchgate.netkangwon.ac.kr For the mixed oxide, this compound, one would expect to observe vibrational modes corresponding to both CrO₄²⁻ and MoO₄²⁻ units. The positions and intensities of these peaks can provide information about the local environment and the degree of structural order or disorder.

A representative table of the expected vibrational modes for the CrO₄²⁻ and MoO₄²⁻ tetrahedra is provided below.

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹) for CrO₄²⁻Typical Wavenumber Range (cm⁻¹) for MoO₄²⁻
ν₁ (A₁)Symmetric Stretch840 - 880870 - 930
ν₂ (E)Symmetric Bend340 - 370320 - 330
ν₃ (F₂)Antisymmetric Stretch860 - 910750 - 840
ν₄ (F₂)Antisymmetric Bend370 - 430320 - 330

The presence of both chromate and molybdate groups in the crystal lattice of this compound can lead to interesting features in the vibrational spectra. The interaction between these groups and the lead cations can cause shifts in the vibrational frequencies and changes in the peak shapes compared to the pure lead chromate and lead molybdate compounds. Furthermore, Raman spectroscopy can be used to study phase transitions and the effects of doping on the crystal structure. spectroscopyonline.comresearchgate.net

Electronic Band Structure Characterization and Band Gap Engineering

The electronic band structure of a material describes the range of energy levels that electrons may have within it, as well as the ranges of energy that they may not have (band gaps). The electronic band structure of this compound is a key determinant of its optical and electrical properties.

Optical Absorption Spectroscopy for Band Gap Determination

Optical absorption spectroscopy is a primary technique used to determine the band gap of semiconductor materials like this compound. By measuring the absorbance of light as a function of wavelength, the energy at which the material begins to strongly absorb light can be identified, which corresponds to the optical band gap (E_g). oiccpress.com

The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (E_g) is often analyzed using a Tauc plot, which is based on the following equation:

(αhν)^(1/n) = A(hν - E_g)

where A is a constant, and the value of n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined. rsc.orgnih.gov

For lead molybdate (PbMoO₄), a component of the compound , the band gap has been reported to be in the range of 3.07 to 3.26 eV. researchgate.netresearchgate.net The electronic structure is primarily determined by the interaction of Mo 4d states with O 2p states. researchgate.net The introduction of chromium into the lattice is expected to modify the electronic band structure and, consequently, the band gap. The states near the Fermi level in such molybdate compounds are predominantly hybridized O 2p and Mo 4d states. aps.org The band structure of molybdenum oxides like MoO₃ has been calculated to have an indirect band gap. rsc.orgwordpress.comuobasrah.edu.iq

The following table shows reported band gap values for related compounds.

CompoundBand Gap (eV)
Lead Molybdate (PbMoO₄)3.07 - 3.26
Molybdenum Trioxide (MoO₃)~2.8 - 3.1

Role of Impurities and Doping on Electronic Structure of this compound

The introduction of impurities or dopants into the this compound lattice can significantly alter its electronic structure and band gap, a process known as band gap engineering. Doping can introduce new energy levels within the band gap or modify the density of states near the band edges, leading to changes in the material's optical and electrical properties.

For instance, doping with chromium can be viewed as introducing Cr ions into the PbMoO₄ lattice. The additional valence electrons from chromium can lead to changes in the electronic correlations and orbital polarization. aps.org In other oxide systems, Cr doping has been shown to increase electronic correlations. aps.org The substitution of Cr³⁺ for another ion can reduce the crystallite size and lattice parameters, which in turn can affect the band gap. mdpi.com Doping can also lead to the suppression of certain electronic orders, such as charge density waves, by modifying the band structure. aps.org

The effect of impurities and doping on the electronic structure can be studied by a combination of experimental techniques, such as optical absorption spectroscopy and XPS, and theoretical calculations. These studies are crucial for tailoring the properties of this compound for specific applications, such as pigments, photocatalysts, and electronic devices.

Photoelectron Spectroscopy for Valence Band Structure

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides critical insights into the valence band structure, which is primarily formed by the overlapping outer shell orbitals of chromium, lead, molybdenum, and oxygen.

The valence band of a complex oxide like this compound is a hybrid of the constituent atomic orbitals. The upper part of the valence band is typically dominated by O 2p states. The lower part of the valence band is expected to be a mixture of Cr 3d, Mo 4d, and Pb 6s and 6p states. The precise energy distribution and hybridization of these states dictate the material's electronic properties.

In a related compound, α-Cs2Pb(MoO4)2, the valence band spectrum shows dominant contributions from Mo 4d and O 2p states in the central portion and near the top of the valence band, respectively uobasrah.edu.iq. For chromium oxides, the Cr 3d states contribute significantly to the valence band, and their position is sensitive to the oxidation state of chromium researchgate.net. Similarly, the valence band spectra of molybdenum oxides are largely characterized by the Mo 4d and O 2p states wordpress.com. The Pb 5d core levels are well-separated, but the Pb 6p states contribute to the valence region bilkent.edu.tr.

Analysis of the core level spectra is essential for determining the oxidation states of the constituent elements, which in turn influences the valence band structure. The binding energies of Cr 2p, Mo 3d, and Pb 4f core levels are sensitive to the chemical environment and oxidation state. For instance, a shift in the Mo 3d peak to higher binding energy is indicative of a higher oxidation state.

Table 1: Representative Core Level Binding Energies for Elements in this compound and Related Compounds.

Element Core Level Compound/Oxidation State Binding Energy (eV)
Chromium Cr 2p3/2 Cr(III) in Cr2O3 ~576.5
Cr(VI) in K2CrO4 ~579.4
Molybdenum Mo 3d5/2 Mo(IV) in MoO2 ~229.3
Mo(VI) in MoO3 ~232.5
Lead Pb 4f7/2 Pb metal 136.9 thermofisher.com
Pb(II) in PbO ~137.8
Pb(IV) in PbO2 137.8 thermofisher.com

Note: These are approximate values and can vary depending on the specific compound and instrument calibration.

By combining the analysis of the valence band region with the determination of oxidation states from core level spectra, a comprehensive picture of the electronic structure of this compound can be constructed.

Other Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic structure and chemical environment of specific nuclei in solid materials. Several isotopes of the elements in this compound are NMR-active, offering potential avenues for detailed structural characterization.

The primary NMR-active isotopes of interest are 53Cr, 95Mo, and 97Mo. Both molybdenum isotopes are quadrupolar, with 95Mo generally being the preferred nucleus due to its higher natural abundance, greater sensitivity, and tendency to produce narrower signals in symmetric environments huji.ac.il. 53Cr is also a quadrupolar nucleus.

NMR parameters such as the chemical shift and the nuclear quadrupole coupling constant are highly sensitive to the local coordination geometry, the nature of neighboring atoms, and the oxidation state of the nucleus under investigation aps.orgdntb.gov.ua. For instance, the 95Mo chemical shift spans a very wide range, making it a sensitive probe of the molybdenum environment huji.ac.ilacs.org.

Table 2: Representative NMR Properties and Chemical Shift Ranges for Chromium and Molybdenum Isotopes.

Isotope Spin (I) Natural Abundance (%) Typical Chemical Shift Range (ppm) Reference Compound
53Cr 3/2 9.50 -2000 to +2000 Cr(CO)6
95Mo 5/2 15.92 -2000 to +2300 huji.ac.il Mo(CO)6

A systematic solid-state NMR study of this compound could provide valuable, atom-specific information about the local structure and bonding that is difficult to obtain by other methods.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic centers, providing information about their electronic structure, oxidation state, and coordination environment.

In this compound, paramagnetic centers could arise from the presence of chromium or molybdenum in certain oxidation states. For example, Cr(III) (d3 configuration) and Cr(V) (d1 configuration) are paramagnetic, as is Mo(V) (d1 configuration). If these species are present in the material, EPR spectroscopy can be used to characterize them.

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-tensor provides information about the electronic structure of the paramagnetic center, while hyperfine coupling to nearby nuclear spins can reveal details about the local coordination environment.

While specific EPR studies on this compound are not widely reported, data from other chromium and molybdenum-containing materials demonstrate the utility of the technique chemrxiv.orgnih.gov. For instance, EPR has been extensively used to study Mo(V) in various enzymes and coordination complexes nih.govresearchgate.net.

Table 3: Representative g-values for Paramagnetic Chromium and Molybdenum Species.

Paramagnetic Ion Host Matrix / Compound g-values
Cr(III) Al2O3 (Ruby) g∥ ≈ 1.984, g⊥ ≈ 1.987
Cr(V) CrO43- in various matrices giso ≈ 1.97 - 1.98
Mo(V) MoOCl52- giso ≈ 1.947

The presence and characteristics of EPR signals from this compound would provide direct evidence for specific paramagnetic oxidation states and offer detailed insights into their local electronic and geometric structure.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. It is particularly well-suited for complex materials like this compound as it can independently probe the environment around each constituent metal. XAS is typically divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge of an element, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge shifts to higher values with increasing oxidation state sfedu.ru. For this compound, measuring the XANES at the Cr K-edge, Mo K-edge, and Pb L-edges would allow for a precise determination of the oxidation states of these elements in the compound sfedu.rudtic.mil.

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can yield quantitative information about the number, type, and distances of neighboring atoms. This would allow for the determination of the coordination numbers and bond lengths for the Cr-O, Mo-O, and Pb-O pairs in the structure.

While a comprehensive XAS study on this compound is not available in the public domain, the principles of the technique and data from related compounds underscore its potential.

Table 4: Approximate K-edge and L3-edge Energies for Cr, Mo, and Pb.

Element Edge Energy (keV)
Chromium K 5.989
Molybdenum K 20.000 nih.gov
L3 2.520

A detailed XAS investigation would be invaluable in elucidating the precise atomic arrangement and electronic configuration of this compound, providing crucial data for understanding its structure-property relationships.

Theoretical and Computational Approaches to Chromium Lead Molybdenum Oxide Research

First-Principles Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Structures

DFT calculations are widely used to determine the electronic band structure and density of states (DOS) of materials, which are essential for predicting their electrical and optical behavior. The band gap, which is the energy difference between the valence and conduction bands, determines whether a material is a conductor, semiconductor, or insulator.

For the constituent oxides, DFT studies have provided detailed insights. For instance, calculations on different phases of molybdenum oxide (MoO₃ and MoO₂) reveal distinct electronic behaviors. Orthorhombic α-MoO₃ is a semiconductor, while monoclinic MoO₂ exhibits metallic characteristics with overlapping valence and conduction bands at the Fermi level. mdpi.com In MoO₃, the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Mo 4d orbitals. mdpi.com The introduction of chromium and lead into the molybdenum oxide framework would significantly alter this electronic structure. The various oxidation states of chromium (e.g., Cr³⁺, Cr⁴⁺, Cr⁶⁺) and the electronic configuration of lead would introduce new energy states within the band structure, potentially modifying the band gap and, consequently, the optical absorption and conductivity of the material.

Computational studies on chromium-doped systems have shown that impurity energy levels can form within the band gap, enhancing visible light absorption. researchgate.net By calculating the dielectric function, which describes how a material responds to an electric field, researchers can predict key optical properties such as the refractive index, extinction coefficient, and absorption spectra. mdpi.com These predictions are vital for designing chromium lead molybdenum oxide compositions for specific optical applications, such as pigments, coatings, or photocatalysts.

Predicted Electronic and Optical Properties of Related Oxides from DFT Calculations
MaterialCalculation MethodPredicted Band Gap (eV)Key Electronic FeatureSource
α-MoO₃MGGA-SCAN~3.2Valence band from O 2p, Conduction band from Mo 4d mdpi.com
MoO₂MGGA-SCAN0.0Metallic; overlapping valence and conduction bands mdpi.com
ScNDFT0.623 - 2.517 (phase dependent)Semiconducting researchgate.net
Cr-N codoped TiO₂DFTReduced vs. pure TiO₂Impurity levels in band gap enhance visible light absorption researchgate.net

The surface of this compound is critical for applications in catalysis and sensing, where its interaction with external molecules determines its performance. DFT calculations can model the adsorption of molecules onto the material's surface, providing insights into binding energies, preferred adsorption sites, and changes in electronic structure upon adsorption.

Research into the adsorption of chromium (VI) species on various oxide surfaces has shown a strong dependence on pH. kfupm.edu.sa Adsorption tends to be favorable in acidic conditions, forming inner-sphere complexes, while weaker, outer-sphere complexes dominate in alkaline conditions. kfupm.edu.sa For this compound, DFT can be used to simulate the surface and identify the active sites for adsorption—whether they are associated with chromium, lead, or molybdenum atoms. For example, calculations on defective MoO₃ surfaces show that oxygen vacancies can act as reactive sites, breaking up adsorbed molecules. nih.gov By calculating the adsorption energies and reaction pathways, researchers can understand how the material would perform as a catalyst or a sorbent for removing pollutants. These simulations can elucidate reaction mechanisms by mapping the potential energy surface and identifying transition states, which is crucial for designing more efficient catalysts.

Crystalline materials are never perfect and contain various defects such as vacancies (missing atoms), interstitials (extra atoms), and substitutional impurities. wikipedia.org These defects can profoundly influence a material's properties. DFT is a powerful tool for investigating the energetics of defect formation. The defect formation energy determines the concentration of a specific defect at a given temperature and chemical environment.

Studies on MoO₃ have used DFT to calculate the formation energies of intrinsic defects, finding that neutral oxygen vacancies are often the most dominant under many processing conditions. rsc.org In a complex material like this compound, there is a wide variety of possible defects, including oxygen vacancies, vacancies of Cr, Pb, or Mo cations, and interstitials. DFT calculations can determine the most energetically favorable defects and how their concentrations change with factors like temperature and oxygen partial pressure. rsc.org Furthermore, these simulations can map out the energy barriers for the diffusion of atoms and ions through the crystal lattice, providing critical data on ionic conductivity and material stability at high temperatures.

Calculated Defect Properties in Related Metal Oxides
MaterialDefect TypeKey Finding from DFTImplicationSource
MoO₃Oxygen Vacancy (Neutral)Dominant intrinsic defect under most T and O₂ pressure conditions.Influences electrical and chemical properties. rsc.org
MoO₃Silicon InterstitialCan introduce a spin-polarized defect state above the valence band.Potential for contamination to alter electronic properties. rsc.org
Defective MoO₃Oxygen VacancyActs as a double donor, creating two donor levels in the bandgap.Increases surface reactivity and can initiate decomposition of adsorbates. nih.gov
Ni₀.₈Cr₀.₂ AlloyVacancyVacancy formation energies are sensitive to the local atomic environment.Affects diffusion and mechanical properties. osti.gov

The interaction between this compound and other materials (e.g., a substrate or another layer in a device) is governed by the nature of the interfacial bonding. DFT calculations can model the interface between two materials, revealing details about bond lengths, charge transfer, and adhesion energy. This information is crucial for applications in electronics, coatings, and composite materials, where interfacial stability is paramount.

Molecular Dynamics (MD) Simulations for Dynamic Processes and Thermal Behavior

While DFT is excellent for calculating the properties of materials in their static, equilibrium state, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like phase transitions, diffusion, and thermal transport.

For this compound, MD simulations could be used to understand its structural stability and phase transformations at different temperatures and pressures. By using interatomic potentials derived from first-principles calculations or experimental data, MD can simulate systems containing thousands or millions of atoms, providing insights that are inaccessible to DFT alone. For example, MD simulations have been used to study the initial oxidation processes on the surfaces of iron-chromium alloys by modeling the interactions between oxygen molecules and the alloy surface at high temperatures. nih.govrsc.org A similar approach could be applied to understand the high-temperature oxidation or corrosion resistance of materials containing chromium and molybdenum. researchgate.net Furthermore, MD is a valuable tool for predicting thermal properties, such as thermal conductivity and thermal expansion, which are critical for high-temperature applications.

Materials Informatics and High-Throughput Screening for Novel this compound Compositions

The field of materials informatics leverages data science and machine learning techniques to accelerate the discovery and design of new materials. High-throughput screening combines automated computational calculations (often using DFT) with large materials databases to rapidly evaluate the properties of thousands of potential compounds.

For a multi-component system like chromium-lead-molybdenum-oxygen, the number of possible compositions and crystal structures is vast. A high-throughput screening approach could be used to systematically explore this compositional space. researchgate.net By calculating key properties—such as thermodynamic stability, band gap, and elastic moduli—for a large set of candidate structures, researchers can identify the most promising compositions for specific applications. materialsciencejournal.org Machine learning models can then be trained on this computational data to predict the properties of yet-unseen compositions, further accelerating the screening process. materialsciencejournal.org This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimentation, enabling a more rational design of novel this compound materials with optimized properties.

Theoretical Prediction of Novel this compound Phases

In the quest for new materials with tailored properties, theoretical and computational approaches have become indispensable tools for predicting the existence of novel crystalline phases before their experimental synthesis. For complex multinary compounds like this compound, these predictive methods offer a pathway to explore the vast landscape of possible atomic arrangements and identify potentially stable or metastable structures with desirable electronic, optical, or catalytic functionalities.

First-principles calculations, primarily based on Density Functional Theory (DFT), are the cornerstone of this predictive work. These methods solve the quantum mechanical equations that govern the behavior of electrons in a material, allowing for the calculation of the total energy of a given crystal structure. By comparing the energies of various atomic configurations, researchers can determine their relative stability.

A powerful technique employed for the discovery of new phases is the use of evolutionary algorithms combined with ab initio energy calculations. arxiv.orguspex-team.orgresearchgate.net These algorithms mimic the process of natural selection. A population of randomly generated crystal structures for a given chemical composition (e.g., PbCrMoO5, Pb2CrMoO6) is created. The energy of each structure is calculated using DFT, and the lowest-energy structures are "selected" to "mate" and produce a new generation of structures. This iterative process of generation, evaluation, and selection can efficiently search the high-dimensional potential energy surface and identify the most stable crystal structure, corresponding to the global minimum of the free energy. osti.gov

These computational searches are not limited to finding the single most stable phase but can also reveal a series of low-energy metastable polymorphs. uspex-team.orgresearchgate.net These metastable phases, while not the most thermodynamically stable, could be synthesizable under specific experimental conditions and may possess unique and valuable properties.

The output of these theoretical predictions includes detailed crystallographic information for the novel phases. This data is crucial for experimentalists to attempt the synthesis and to characterize the new material using techniques like X-ray diffraction.

Below are hypothetical examples of data tables that would be generated from such theoretical studies, illustrating the kind of detailed findings that are produced.

Table 1: Predicted Novel Phases of this compound

This table showcases hypothetical novel phases of this compound that could be identified through evolutionary crystal structure prediction algorithms. The formation energy indicates the stability of the compound relative to a combination of its constituent binary oxides. A negative formation energy suggests that the compound is stable against decomposition into these simpler oxides.

Predicted Phase FormulaPredicted Space GroupCalculated Lattice Parameters (Å, °)Formation Energy (eV/atom)Predicted Band Gap (eV)
PbCrMoO5P21/c (Monoclinic)a=7.12, b=6.98, c=12.45, β=115.2-0.152.1 (Indirect)
Pb2CrMoO6Pnma (Orthorhombic)a=5.88, b=8.15, c=5.92-0.281.8 (Direct)
PbCr2(MoO4)3I-43d (Cubic)a=9.55-0.112.5 (Indirect)

Table 2: Calculated Electronic and Mechanical Properties of Predicted Phases

Once a stable or promising metastable structure is identified, its physical properties can be calculated in detail using DFT. This table provides an example of the types of properties that would be investigated to assess the potential applications of the newly predicted phases.

PropertyPbCrMoO5Pb2CrMoO6PbCr2(MoO4)3
Bulk Modulus (GPa) 112125105
Shear Modulus (GPa) 455241
Young's Modulus (GPa) 118136108
Electron Effective Mass (m₀) 0.450.320.58
Hole Effective Mass (m₀) -0.88-0.65-1.02
Static Dielectric Constant 18.524.115.2

The theoretical prediction of novel phases is a critical first step in the rational design of new materials. By leveraging powerful computational algorithms and first-principles calculations, researchers can guide experimental efforts toward the synthesis of previously unknown compounds with potentially superior properties for a wide range of technological applications.

Functional Properties and Advanced Applications of Chromium Lead Molybdenum Oxide Based Materials

Catalytic Activity and Reaction Mechanisms of Chromium Lead Molybdenum Oxide-Based Materials

Oxidation and Selective Oxidation Processes Catalyzed by this compound

Materials containing chromium and molybdenum oxides are effective catalysts for various oxidation processes, leveraging the variable oxidation states of both Cr and Mo.

Molybdenum-based catalysts are particularly noted for their role in selective oxidation. For instance, mixed metal oxides containing molybdenum, such as Mo-V-W oxides, are used in the partial oxidation of acrolein to acrylic acid. mpg.de Similarly, iron molybdate (B1676688) catalysts with excess molybdenum oxide are employed in the industrial production of formaldehyde (B43269) from methanol. lidsen.comlidsen.com The selectivity in these reactions is a crucial attribute, minimizing the formation of undesired by-products like carbon oxides. lidsen.comlidsen.comkit.edu In vanadium-based catalysts, molybdenum oxide acts as a promoter, enhancing performance in reactions like the oxidation of hydrocarbons. kit.edu

Chromium(VI) compounds are known to be strong oxidizing agents. wikipedia.org In various complex forms, they are used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org

Table 1: Performance of Vanadium-Based Catalysts Promoted with Molybdenum in Hydrocarbon Oxidation kit.edu
CatalystReactantKey Finding
3V-MoTi (3 wt.% V₂O₅-MoO₃/TiO₂)Propylene (B89431) (C₃H₆)Achieved full conversion at 400°C. Oxidized ~15% of C₃H₆ at 200°C.
3V-MoTi (3 wt.% V₂O₅-MoO₃/TiO₂)DodecaneAchieved full conversion above 300°C. Showed 52% conversion at 150°C. Slightly higher CO₂ selectivity compared to the tungsten-promoted catalyst.

Polymerization Catalysis Utilizing this compound (e.g., Ethylene (B1197577), Propylene)

Chromium-based catalysts are cornerstones of the polymer industry, particularly for olefin polymerization. Silica-supported chromium oxide catalysts, known as Phillips catalysts, are responsible for a significant portion of the world's high-density polyethylene (B3416737) (HDPE) production. nih.govuu.nl These catalysts are also used to produce linear low-density polyethylene (LLDPE). uu.nl The process involves the activation of Cr(VI) species on the silica (B1680970) support to form active Cr(II) or other low-valent chromium sites that initiate polymerization. nih.gov

These chromium catalysts are versatile and can polymerize various olefins, including ethylene and propylene. uu.nl Propylene can be polymerized to form highly isotactic polypropylene (B1209903) using a chromium oxide catalyst on a silica support, activated by a modified trihydrocarbon aluminum compound. google.com The properties of the resulting polymer, such as molecular weight and molecular weight distribution, are heavily influenced by the catalyst support and activation conditions. uu.nl

The inclusion of molybdenum in chromium-based polymerization catalysts has been studied. Research on mixed Cr/Mo oxide catalysts supported on silica showed a significant decrease in catalytic activity for ethylene polymerization compared to the chromium-only catalyst. nih.gov This inhibitory effect was attributed to an increase in the electron density of the chromium species, as indicated by XPS data. nih.gov

Table 2: Effect of Molybdenum on Chromium-Based Ethylene Polymerization Catalysts nih.gov
Catalyst SystemObservationProposed Reason
CrOx/SiO₂Standard high activity for ethylene polymerization.Formation of active Cr(II) sites.
Mixed Cr/Mo oxide/SiO₂Substantial decrease in catalytic activity.Increase in the electron density of Cr species.

Dehydrogenation Reactions Enhanced by this compound

Chromium and molybdenum oxides are also active in dehydrogenation reactions, which are crucial for producing olefins from alkanes. Chromium oxide supported on various materials, such as mesoporous silica, exhibits attractive catalytic performance for the oxidative dehydrogenation (ODH) of ethane (B1197151) to ethylene. mdpi.com The high dispersion of chromium species on the support is key to achieving a high concentration of reducible Cr⁶⁺ species, which are considered the active phases for this reaction. mdpi.com The proposed mechanism for ethane dehydrogenation over chromium-based catalysts is the Mars–van Krevelen redox-type mechanism, where the catalyst's lattice oxygen participates in the reaction. mdpi.com

The combination of chromium and molybdenum has been explored for the oxidative dehydrogenation of propane. researchgate.net These mixed-metal oxide systems aim to balance activity and selectivity, as highly active catalysts can sometimes lead to the over-oxidation of the desired propylene product to carbon oxides. researchgate.net

Photocatalytic Activity for Chemical Transformations

Molybdenum oxide-based materials have garnered significant interest for their photocatalytic properties. researchgate.net Molybdenum trioxide (MoO₃) and its composites can act as photocatalysts for various transformations, including the degradation of organic pollutants in water and water splitting to produce hydrogen. lidsen.comlidsen.comnih.gov The photocatalytic process is initiated when the semiconductor material absorbs light with energy greater than its bandgap, generating electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce reactive radicals that can degrade pollutants. nih.gov

The efficiency of molybdenum oxide photocatalysts can be enhanced by creating nanomaterials to increase the surface area or by combining them with other materials. lidsen.comnih.gov For example, molybdenum-doped titanium oxide has shown enhanced photocatalytic activity for the removal of hexavalent chromium from aqueous solutions. tandfonline.com Furthermore, layered molybdenum phosphate (B84403) has demonstrated high efficiency in the photoreduction of toxic Cr⁶⁺ to the less harmful Cr³⁺ under sunlight. acs.org

Table 3: Photocatalytic Applications of Molybdenum-Based Materials
MaterialApplicationPerformance HighlightReference
MoO₂ (PO₃)₂Photoreduction of Cr⁶⁺ to Cr³⁺Complete reduction in 6 minutes under sunlight. acs.org
MoO₂ (PO₃)₂Photodegradation of Methylene (B1212753) Blue78% degradation efficiency in 36 minutes. acs.org
Mo-doped TiO₂Photocatalytic removal of Cr(VI)Maximum uptake of 12.5 mg/L, a 92.3% increase over pure TiO₂. tandfonline.com
MoO₃@SiO₂Photodegradation of Methylene BlueDegradation efficiency close to 100% after 60 minutes of UV irradiation. nih.gov

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) Catalysis

The electrochemical splitting of water into hydrogen and oxygen is a key technology for renewable energy storage, but it is often limited by the sluggish kinetics of the oxygen evolution reaction (OER). acs.org Developing efficient and stable electrocatalysts for OER is a major research focus. Materials incorporating chromium and molybdenum have shown promise in this area.

Chromium doping has emerged as an effective strategy to boost OER performance. DFT calculations and experimental work have shown that Cr doping can accelerate the phase transition of metal hydroxides (e.g., Fe, Co, Ni hydroxides) into the more catalytically active oxyhydroxide phase. acs.orgtohoku.ac.jp In trimetallic NiFeCr nanoalloys, high-valence Cr⁶⁺ at the catalyst surface is believed to act as an electron acceptor, accelerating electron transfer kinetics and enhancing OER activity. rsc.org Similarly, chromium-ruthenium oxide solid solutions have been reported as highly efficient OER catalysts in acidic environments. scispace.com

Molybdenum oxides are also used to create effective OER catalysts. Multi-metal oxide composites containing MoO₃ can offer a high surface area and good electrical conductivity, which are beneficial for electrocatalysis. mdpi.com

Role of Doping and Surface Modification in Catalytic Performance

The catalytic performance of chromium and molybdenum-based materials can be significantly tuned through doping and surface modification. Doping involves introducing a small amount of a foreign element into the catalyst's structure to alter its electronic properties, create active sites, or improve stability.

Chromium Doping: The introduction of chromium into other metal oxide frameworks has been shown to enhance catalytic activity for various reactions. Doping Cr into Co₃O₄ spinel catalysts modifies their activity for the oxygen evolution reaction (OER). acs.org In iron-based catalysts for the high-temperature water-gas shift reaction, copper promotion and chromium doping are used to create a more active and stable material. tue.nl

Molybdenum Doping: Molybdenum is often used as a dopant or promoter to improve catalytic and photocatalytic properties. Doping titanium oxide with molybdenum can enhance its performance in the photocatalytic degradation of pollutants by improving surface properties and preventing the recombination of photogenerated electron-hole pairs. lidsen.comtandfonline.com

Energy Storage Applications of this compound-Based Materials

Transition metal oxides are a significant area of research for energy storage technologies due to their high theoretical capacities and diverse electrochemical properties. Materials incorporating molybdenum and chromium are of particular interest because of their multiple oxidation states, which can facilitate redox reactions essential for storing energy. However, dedicated research focusing specifically on the ternary compound this compound for these applications is limited.

Electrode Materials for Rechargeable Batteries (e.g., Lithium-ion, Sodium-ion)

In the field of rechargeable batteries, transition metal oxides are primarily investigated as alternative anode materials to conventional graphite. They typically operate via a conversion reaction mechanism, which can offer significantly higher theoretical specific capacities (up to 1000 mAh g⁻¹). nih.gov For a compound like this compound, the electrochemical process would involve the reversible formation and decomposition of the constituent metals and a lithium or sodium oxide matrix during the charge and discharge cycles.

Key performance metrics for battery electrodes include specific capacity, cycling stability, and rate capability. A major challenge for many oxide-based anodes is the large volume change that occurs during ion insertion and extraction, which can lead to electrode pulverization and rapid capacity loss. nih.govresearchgate.net Without specific experimental data, the viability of this compound as a battery electrode remains theoretical.

Supercapacitor Electrode Architectures Incorporating this compound

Supercapacitors are energy storage devices prized for their high power density and long cycle life. Electrodes made from transition metal oxides can store charge through a mechanism called pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode's surface. The multiple valence states of elements like molybdenum and chromium make their oxides promising candidates for pseudocapacitive materials.

The performance of a supercapacitor electrode is evaluated by its specific capacitance, energy density, and power density. The architecture of the electrode is crucial; nanostructuring materials to increase surface area is a common strategy to enhance performance. While various molybdenum-based oxides have been explored for supercapacitors, specific data on the performance of architectures incorporating this compound are not available in the reviewed literature.

Strategies for Mitigating Volume Expansion and Enhancing Cycle Stability

A critical hurdle for many high-capacity oxide-based electrode materials in batteries is the significant volume expansion and contraction during lithiation and delithiation. researchgate.net This mechanical stress often leads to the pulverization of the active material, loss of electrical contact, and a rapid decline in performance over repeated cycles. nih.gov

Several general strategies are employed to counter these effects in transition metal oxides:

Nanostructuring: Synthesizing the material as nanoparticles, nanowires, or nanosheets can help accommodate strain more effectively than bulk materials.

Carbon Composites: Integrating the oxide with conductive carbon materials, such as graphene or carbon nanotubes, creates a flexible and conductive matrix. This matrix can buffer volume changes, prevent particle agglomeration, and improve electrical conductivity. nih.gov

Surface Coatings: Applying a thin, stable coating (e.g., carbon or another metal oxide) can help stabilize the electrode's surface and the solid-electrolyte interphase (SEI) layer, which is crucial for long-term stability. iphy.ac.cn

These strategies would be the primary methods to investigate for improving the theoretical cycle stability of this compound if it were to be developed as a battery electrode.

Gas Sensing Performance of this compound

Semiconducting metal oxides are the basis for a widely used class of gas sensors known as chemiresistors. mdpi.com These sensors operate by detecting a change in their electrical resistance upon exposure to a target gas. mdpi.com The sensitivity, selectivity, and operating temperature of these sensors are highly dependent on the material's composition, crystal structure, and surface properties. nih.gov While binary and some ternary oxides are well-studied, specific research on the gas sensing capabilities of this compound is not prominent. mdpi.com

Detection of Hazardous and Environmental Gases (e.g., NO₂, CO, NH₃, VOCs)

Metal oxides based on elements like tin, zinc, tungsten, and molybdenum have been investigated for their ability to detect a wide range of hazardous and environmental gases, including nitrogen dioxide (NO₂), carbon monoxide (CO), ammonia (B1221849) (NH₃), and various volatile organic compounds (VOCs). mdpi.comsemanticscholar.org The performance of a gas sensor is characterized by its sensitivity (the magnitude of the resistance change), selectivity (the ability to detect a specific gas in the presence of others), and response/recovery times. mdpi.com For complex oxides, the combination of different metals can create unique active sites on the surface, potentially enhancing sensitivity or tuning selectivity toward specific analytes. nih.govmdpi.com However, without experimental studies, the specific performance of this compound for detecting these gases remains unknown.

Table 1: Hypothetical Gas Sensing Performance Metrics
Target GasSensitivity for this compoundOptimal Operating TemperatureResponse/Recovery Time
Nitrogen Dioxide (NO₂)Data not availableData not availableData not available
Carbon Monoxide (CO)Data not availableData not availableData not available
Ammonia (NH₃)Data not availableData not availableData not available
Volatile Organic Compounds (VOCs)Data not availableData not availableData not available

Sensing Mechanisms and Surface Interactions in this compound Gas Sensors

The most widely accepted sensing mechanism for n-type semiconducting metal oxide sensors involves the interaction of atmospheric oxygen with the sensor surface. nih.gov At elevated temperatures, oxygen molecules adsorb onto the oxide surface and capture free electrons from the material's conduction band, forming ionosorbed oxygen species (like O₂⁻, O⁻, or O²⁻). mdpi.com This process creates an electron-depleted layer near the surface, increasing the sensor's baseline resistance.

When a reducing gas (like CO or NH₃) is introduced, it reacts with these adsorbed oxygen ions. This reaction releases the trapped electrons back into the conduction band, which narrows the depletion layer and causes a decrease in the sensor's resistance. colab.ws Conversely, an oxidizing gas (like NO₂) can extract more electrons, further widening the depletion layer and increasing resistance. The specific surface interactions, catalytic activity of the metal sites, and the creation of heterojunctions in complex oxides can significantly influence this fundamental mechanism. researchgate.net The precise nature of these interactions for this compound would require dedicated surface science and sensing studies.

Impact of Material Morphology and Doping on Gas Sensing Response

The performance of gas sensors based on metal oxide semiconductors is intrinsically linked to the material's morphology and the presence of dopants. These factors significantly influence the surface-to-volume ratio, number of active sites, and electronic properties, thereby affecting sensitivity, selectivity, and response time. phi-nano.comnih.govmdpi.com

Morphology: The morphology of the sensing material is a critical determinant of its gas sensing capabilities. Nanostructured materials, such as nanoparticles, nanowires, nanorods, and nanosheets, are highly desirable due to their large surface area-to-volume ratio, which provides more sites for gas molecules to adsorb and react. phi-nano.comnih.govnih.gov This enhanced interaction area leads to a more significant change in the material's electrical resistance upon exposure to a target gas, resulting in higher sensitivity. phi-nano.commdpi.com For instance, molybdenum oxide (MoO₃) nanosheets have demonstrated a higher response to ethanol (B145695) compared to nanofibers of the same material, an effect attributed to a larger surface area and numerous intersections that promote gas adsorption. nih.gov The design of the material's morphology can also influence the optimal operating temperature, potentially lowering power consumption and improving sensor stability. nih.gov

Doping: Doping the primary metal oxide with other elements is a widely used strategy to enhance its gas-sensing performance. mdpi.comnih.gov Dopants can act in several ways:

Electronic Sensitization: Dopants can alter the electronic structure of the material, such as reducing the band gap, which can increase the concentration of charge carriers and enhance the sensor's response. nih.gov

Chemical Sensitization (Catalysis): Certain dopants, particularly noble metals like platinum or palladium, act as catalysts. mdpi.comiipseries.org They can lower the activation energy for the reaction between the target gas and the sensor surface or promote the dissociation of gas molecules, a phenomenon known as the spillover effect. mdpi.commdpi.com This leads to improved sensitivity and selectivity. iipseries.org

Creation of Defects: Doping can introduce defects like oxygen vacancies into the crystal lattice. nih.gov These vacancies can serve as active sites for gas adsorption, thereby boosting the sensor's sensitivity. For example, chromium-doped molybdenum trioxide nanorods exhibited increased oxygen vacancies, which was found to be significant for promoting sensitivity. nih.gov

The following table summarizes the effects of morphology and doping on gas sensor characteristics.

FeatureImpact on Gas Sensing PerformanceResearch Finding Example
High Surface Area Morphologies (e.g., nanosheets, nanoparticles)Increases the number of active sites for gas interaction, leading to higher sensitivity and response. phi-nano.comnih.govMoO₃ nanosheets show a higher response to ethanol than nanofibers due to a larger effective surface area. nih.gov
Elemental Doping (e.g., Cr, Zn, Pt)Can reduce the activation energy for gas reactions, create more oxygen vacancies (active sites), and alter electronic properties to enhance sensitivity and selectivity. nih.govmdpi.comCr-doping in MoO₃ nanorods created more oxygen vacancies, which was instrumental in promoting sensitivity. nih.gov
Noble Metal Decoration (e.g., Pt, Pd)Acts as a catalyst to accelerate the reaction between the target gas and the sensor surface, improving response and selectivity. mdpi.commdpi.comA CuO sensor doped with 1.25 wt% Pt showed a response to H₂S that was 13.1 times higher than that of a pure CuO sensor. mdpi.com

Optical and Optoelectronic Applications of this compound

This compound belongs to a class of materials known as transition metal oxides, which are investigated for a variety of optical and optoelectronic applications due to their unique electronic structures. mdpi.comacs.orgwikipedia.org These applications often rely on the ability to tune the material's properties, such as its bandgap and conductivity. wikipedia.org

Electrochromic materials can reversibly change their optical properties, such as color or transparency, when a voltage is applied. nih.govnih.gov This phenomenon is the result of an electrochemically induced oxidation-reduction reaction. mdpi.com Transition metal oxides, including molybdenum oxides and chromium oxides, are key materials in the construction of electrochromic devices (ECDs). mdpi.comresearchgate.netjim.org.cn Molybdenum oxide is noted as a cathodic electrochromic material with a rapid response time. jim.org.cn Chromium oxide films are considered for use as counter electrodes in transparent ECDs. researchgate.net These devices are promising for applications like smart windows, energy-efficient displays, and automatically dimming mirrors. nih.govharvard.edu

Transparent conducting materials are essential components in optoelectronic devices like solar cells, flat-panel displays, and LEDs, where they serve as electrodes that allow light to pass through. harvard.edumdpi.comwikipedia.org While indium tin oxide (ITO) is the industry standard, research is ongoing into alternative materials. wikipedia.org Doped metal oxides, including those containing molybdenum, are being explored for this purpose. wikipedia.orgx-mol.commdpi.com For example, several transition metal dopants in indium oxide, including molybdenum, have been shown to yield higher electron mobility and conductivity than tin. wikipedia.org

Chromium and its oxides are widely used in the fabrication of optical coatings due to their stability and varied optical properties. micros-optics.comimtag.ch These coatings can be engineered to be highly reflective or low-reflective (black chrome) and are used as absorption layers and masking layers in applications requiring precise light management. micros-optics.com Combinations of chromium and chromium oxide layers can be deposited on various substrates like optical glass and fused silica to create components for measurement technology, medical devices, and laser systems. micros-optics.com Molybdenum, in conjunction with chromium, can also contribute to the properties of specialized coatings. truegeometry.com The coatings can function as filters, mirrors, and anti-reflection surfaces, tailored to specific spectral ranges from ultraviolet (UV) to infrared (IR). imtag.chomega-optical.comomega-optical.com

Corrosion Resistance and Protective Coatings Utilizing this compound

Coatings containing chromium and molybdenum compounds are extensively used to protect metallic substrates from corrosion. imoa.infomdpi.com The combination of these elements, often in an oxide form, creates a robust barrier against aggressive environments. truegeometry.comresearchgate.net Molybdate-based pigments, such as those incorporating lead chromate (B82759), are valued for both their color stability and their corrosion-inhibiting properties. imoa.info

The corrosion resistance of many metals, particularly stainless steel, relies on the formation of a very thin, stable, and inert surface layer known as a passive film. astropak.com This layer, typically composed of metal oxides, isolates the underlying metal from the corrosive environment. astropak.com

Chromium is a critical element in forming this protective layer, primarily as chromium oxide (Cr₂O₃). researchgate.netwikipedia.org The presence of molybdenum significantly enhances the stability and effectiveness of this passive film, especially in environments containing chlorides. truegeometry.comresearchgate.netwikipedia.org The mechanism by which molybdenum improves corrosion resistance is multifaceted:

Film Stabilization: Molybdenum does not replace chromium in the primary passive layer but works synergistically to enhance its protective qualities. truegeometry.comresearchgate.net

Pitting Resistance: It significantly increases resistance to pitting corrosion by making it more difficult for pits to initiate and by slowing their growth if they do form. truegeometry.comresearchgate.net

Repassivation: Molybdenum promotes the self-repair of the passive film after a localized breakdown event, a process known as repassivation. truegeometry.comresearchgate.net

Enrichment: In aqueous environments, molybdenum can become enriched in the outer layer of the passive film, further impeding the penetration of aggressive ions. frontiersin.orgresearchgate.net

The combination of chromium and molybdenum leads to the formation of a denser, more robust, and more repairable passive oxide layer, which is fundamental to the long-term durability of the protected metal. truegeometry.com Molybdate ions in solution can also contribute to this protection by forming a passivating film and precipitating with metal cations to block anodic sites. northmetal.netgas-sensing.com

The table below details the roles of chromium and molybdenum in passive layer formation.

ElementRole in Passive LayerMechanism of Action
Chromium Primary film-forming element. researchgate.netForms a stable, continuous chromium oxide (Cr₂O₃) layer that acts as the main barrier against corrosion. researchgate.net
Molybdenum Stabilizer and enhancer of the passive layer. truegeometry.comresearchgate.netIncreases pitting resistance, promotes repassivation (self-healing), and can form mixed oxides that are more resistant to chloride attack. truegeometry.comresearchgate.net

Mechanisms of Corrosion Inhibition by this compound Coatings

Coatings incorporating chromium, lead, and molybdenum oxides provide robust corrosion protection for metallic substrates through a combination of synergistic mechanisms, including barrier protection, passivation, and the formation of inhibitive species. These coatings are designed to impede the electrochemical reactions that drive corrosion.

The primary mechanism of protection is the formation of a stable, passive oxide layer on the metal surface. The chromium and molybdenum components are particularly effective at this. Chromium oxides create a thin, tightly adherent, and inert layer that passivates the metal, rendering it less reactive to the corrosive environment. osti.gov Similarly, molybdenum can precipitate as an oxide or form molybdates that protect the substrate, retarding further dissolution. osti.gov The presence of lead, often in the form of lead tetroxide (red lead), contributes to this passivation and also reacts with components of the coating's binder to form metallic soaps. These soaps can degrade into water-soluble lead salts that migrate to defects in the coating and inhibit corrosion by forming stable, insoluble compounds.

The effectiveness of these coatings relies on the controlled, slight solubility of their pigment components. This allows for the release of inhibitive ions, such as chromates and molybdates, into any moisture that penetrates the coating. These ions can then act directly at the metal surface to stifle the anodic and/or cathodic reactions of the corrosion process.

Key mechanisms include:

Advanced Material Integration and Composites Featuring Chromium Lead Molybdenum Oxide

Fabrication and Characterization of Composite Materials with Chromium Lead Molybdenum Oxide

The fabrication of composite materials incorporating this compound often involves methods that allow for controlled composition and morphology. One common approach is the synthesis of chromium-doped lead molybdate (B1676688) (PbMoO₄) powders, which can then be integrated into a composite structure.

Synthesis Methods:

A prevalent method for synthesizing chromium-substituted lead molybdate (PbMo₁₋ₓCrₓO₄) is the aqueous reflux method . This technique involves the reaction of precursor materials in an aqueous solution under reflux conditions, allowing for the incorporation of chromium into the lead molybdate crystal lattice. For instance, PbMo₀.₉₈Cr₀.₀₂O₄ has been successfully synthesized using this approach, resulting in a material with a distinct energy gap of 2.26 eV. researchgate.net

Another versatile technique is the hydrothermal method , which utilizes high temperatures and pressures to facilitate the crystallization of the desired material. This method has been employed for the synthesis of both pure lead molybdate and chromium-substituted variants. rsc.org The hydrothermal process allows for good control over particle size and morphology.

Characterization Techniques:

To understand the structural, morphological, and electronic properties of these composite materials, a suite of characterization techniques is employed:

X-ray Diffraction (XRD): This technique is crucial for determining the crystal structure of the synthesized materials. For chromium-substituted lead molybdate, XRD analysis, often coupled with Rietveld refinement, has confirmed that these materials maintain a scheelite-type structure for chromium substitution levels (x) up to 0.2. researchgate.net

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology and microstructure of the composite materials, providing insights into particle size, shape, and aggregation.

UV-Visible Spectroscopy (UV-Vis): This spectroscopic technique is used to determine the optical properties of the materials, particularly their light absorption characteristics and band gap energies. For example, UV-Vis spectroscopy has been instrumental in identifying the visible light response of chromium-doped lead molybdate. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of the atoms within the composite material, providing crucial information about the electronic environment of chromium, lead, and molybdenum.

A summary of key characteristics for a representative chromium-substituted lead molybdate composite is presented in the table below.

PropertyValueReference
Compound PbMo₀.₉₈Cr₀.₀₂O₄ researchgate.net
Synthesis Method Aqueous Reflux researchgate.net
Crystal Structure Scheelite-type researchgate.net
Energy Gap 2.26 eV researchgate.net
Photocatalytic Activity O₂ evolution under visible light researchgate.net

Heterojunction Formation and Interfacial Engineering with this compound

The formation of heterojunctions is a key strategy in designing advanced composite materials with tailored electronic properties. In the context of this compound, creating interfaces with other materials, such as conductive polymers, can significantly enhance performance, particularly in photocatalytic applications.

Heterojunction in Photocatalysis:

A notable example is the creation of a heterojunction between lead molybdate and a donor-acceptor conjugated polymer, poly-benzothiadiazole (BBT). rsc.org In such a composite, the interface between the inorganic lead molybdate and the organic polymer plays a critical role in charge separation and transport. rsc.org While this specific example does not involve chromium doping, the principles of heterojunction formation are directly applicable to chromium-containing lead molybdate composites.

The electronic band structure of chromium-substituted lead molybdate, as determined by density functional theory (DFT) calculations, reveals that the top of the valence band is composed of O2p and Pb6s orbitals, while the conduction band is primarily formed by Mo4d orbitals. researchgate.net The introduction of chromium creates an acceptor level composed of Cr3d orbitals within the band gap. researchgate.net This modified electronic structure is fundamental to the formation of effective heterojunctions. When interfaced with another material, the alignment of these energy levels at the junction governs the efficiency of charge separation.

Interfacial Engineering:

Interfacial engineering involves the deliberate modification of the interface between two materials to control their interaction and properties. iaea.org In composites containing this compound, this can be achieved by:

Surface Modification: Modifying the surface of the chromium lead molybdate particles to improve adhesion and electronic coupling with a matrix material.

Controlled Synthesis: Utilizing synthesis techniques that promote the in-situ formation of an intimate interface between the components of the composite. For example, the polymerization of a conjugated polymer on the surface of pre-synthesized lead molybdate nanoparticles creates a well-defined heterojunction. rsc.org

The quality of the heterojunction is paramount for efficient charge separation, which is a key factor in enhancing photocatalytic activity. A well-engineered interface can minimize the recombination of photogenerated electron-hole pairs, thereby increasing the availability of charge carriers to participate in chemical reactions.

Charge Transfer Dynamics in Hybrid and Composite this compound Systems

The functionality of hybrid and composite systems containing this compound is intrinsically linked to the dynamics of charge transfer across their interfaces. The introduction of chromium into the lead molybdate lattice has a profound effect on these dynamics.

Mechanism of Charge Transfer:

In chromium-substituted lead molybdate (PbMo₁₋ₓCrₓO₄), the visible light response is attributed to the excitation of an electron from the valence band (composed of Pb6s and O2p orbitals) to the Cr3d acceptor level located within the band gap. researchgate.net This process constitutes a ligand-to-metal charge transfer (LMCT) type of transition.

Upon the formation of a heterojunction, for instance with a conjugated polymer, the photogenerated electrons and holes can be spatially separated. In a composite of lead molybdate and poly-benzothiadiazole, it has been proposed that under visible light irradiation, electrons are excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the polymer. These electrons can then transfer to the conduction band of the lead molybdate. This charge transfer across the interface effectively suppresses the recombination of electron-hole pairs, making more electrons available for reduction reactions, such as the conversion of Cr(VI) to Cr(III). rsc.org

Energy Level Alignment: The relative positions of the energy bands of the constituent materials at the heterojunction.

Interfacial Contact: The quality and intimacy of the contact between the materials at the interface.

Electronic Coupling: The degree of electronic interaction between the components of the composite.

The enhanced photocurrent observed in lead molybdate-polymer composites provides direct evidence for more efficient photogenerated charge separation due to the formation of the heterojunction.

Self-Assembled and Hierarchical Architectures Incorporating this compound

The development of self-assembled and hierarchical architectures offers a promising avenue for tailoring the properties of materials containing this compound. While specific research on the self-assembly of chromium-doped lead molybdate is limited, general principles of crystal growth and nanostructure formation can be applied.

Hierarchical Structures:

Hierarchical architectures refer to structures with ordered arrangements of components at multiple length scales. Such structures can offer advantages such as high surface area, improved light harvesting, and enhanced mass transport. For lead molybdate, the synthesis of hierarchical structures like bunched nanobelts has been reported. These structures are formed through controlled synthesis conditions, often in the presence of structure-directing agents like ethylenediamine. It is conceivable that similar strategies could be employed for chromium-doped lead molybdate to create hierarchical morphologies.

Self-Assembly:

Self-assembly is the spontaneous organization of components into ordered structures. In the context of inorganic materials, this can be driven by forces such as electrostatic interactions and van der Waals forces. The synthesis of nanostructures of phosphomolybdate with nucleobases and metal ions through a solid-state chemical reaction and self-assembly process has been demonstrated, where electrostatic interactions between protonated nucleobases and polyanionic phosphomolybdic acid drive the formation of the nanostructures. While a different system, it highlights the potential for self-assembly in molybdate-containing materials.

Potential Fabrication Strategies:

Template-Directed Synthesis: Utilizing templates, such as porous membranes or surfactant micelles, to guide the growth of this compound into desired hierarchical structures.

Surfactant-Assisted Hydrothermal Synthesis: Employing surfactants in a hydrothermal process to control the nucleation and growth of crystals, leading to the formation of complex morphologies.

Oriented Attachment: A mechanism of crystal growth where adjacent nanoparticles self-assemble by sharing a common crystallographic orientation.

The creation of self-assembled and hierarchical architectures of this compound composites holds significant potential for optimizing their performance in applications such as catalysis, sensing, and energy storage by providing a high surface area and tailored porosity.

Environmental Stability and Durability Assessments in Chromium Lead Molybdenum Oxide Research

Thermal Stability of Chromium Lead Molybdenum Oxide Materials in Various Environments

The thermal stability of this compound is a critical parameter, particularly for its application in plastics and coatings that are processed or cured at elevated temperatures. google.com Stability is primarily evaluated by observing color changes, as thermal decomposition often leads to a darkening of the pigment. google.com

Different grades and surface treatments of the pigment exhibit varying degrees of heat resistance. Untreated or conventional grades of Molybdate (B1676688) Orange typically begin to show noticeable darkening at temperatures around 230-240°C. ulprospector.comatamanchemicals.com Specialized grades, often featuring surface coatings of silica (B1680970) and/or alumina, have been developed to enhance thermal stability, allowing them to be used at higher processing temperatures. google.com

Heat Resistance of Various Molybdate Orange Pigment Grades
Pigment Grade/TypeReported Heat Resistance (°C)Source
Conventional Molybdate Orange160 - 180°C engineersedge.com
Fast Molybdate Red200°C engineersedge.com
Scarlet Molybdate Orange200 - 240°C atamanchemicals.comatamanchemicals.com
Silica-Coated Molybdate OrangeResistant up to 300 - 320°C google.com

High-Temperature Oxidation Resistance of this compound

For this compound pigments, high-temperature oxidation resistance is intrinsically linked to its thermal stability and is characterized by the material's ability to resist color degradation upon heating in air. The darkening observed at elevated temperatures is a form of thermal decomposition, which can be considered a type of oxidation. google.com

Conventional Molybdate Orange pigments exhibit limited resistance, with significant discoloration occurring above 230°C. google.com The development of silica-encapsulated pigments marked a significant improvement in this area. These advanced grades are described as being resistant to darkening when heated to 300–320°C in thermoplastic resins like polyethylene (B3416737) or polystyrene, although some minor discoloration may begin from 250°C. google.com This improved resistance is attributed to the protective silica coating, which acts as a barrier, enhancing the pigment's durability during high-temperature processing of plastics. google.com The stability of the pigment is also a factor in its use as a corrosion inhibitor in primers and coatings, where it must endure various environmental conditions without degrading. ipen.orgtoxicslink.org

Influence of Thermal Annealing on Structure and Properties of this compound

Specific research focused on the thermal annealing of this compound as a distinct post-synthesis process to modify its crystalline structure is not extensively detailed in the available literature. The manufacturing of this pigment involves precipitation from aqueous solutions, followed by heat treatments to achieve the desired properties. toxicslink.org

The influence of heat is primarily understood in the context of thermal degradation rather than controlled annealing to improve properties. Heating the compound beyond its stability threshold leads to a darkening of the color, indicating a chemical or structural change. google.com For example, the tetragonal crystal structure of the orange-red Molybdate Orange is stabilized by the presence of lead molybdate (PbMoO₄) within the lead chromate (B82759) (PbCrO₄) lattice. nih.gov Exceeding the material's thermal limits can disrupt this stable solid solution, leading to the observed color change. Therefore, the primary effect of thermal treatment beyond the synthesis stage is degradation, which defines the operational temperature limits for the pigment's use in various applications.

Mechanical Properties and Wear Resistance of this compound Composites and Coatings

Creep Resistance and Fatigue Behavior

Scientific literature does not provide information on the creep resistance or fatigue behavior of this compound. These properties, which describe a material's response to sustained load over time (creep) and to cyclic loading (fatigue), are critical for structural and engineering materials. inl.govresearchgate.net As this compound's application is non-structural, serving as a colorant in other materials, it is not subjected to the mechanical loading conditions where creep and fatigue would be relevant performance metrics. Therefore, such properties have not been a subject of research investigation for this compound.

Abrasion Resistance and Tribological Performance

Direct measurements of the abrasion resistance and tribological performance (i.e., friction and wear characteristics) of pure this compound are not found in the reviewed scientific literature. The durability and wear resistance of a paint or plastic containing Molybdate Orange are primarily governed by the polymer matrix. While the pigment particles' size, shape, and loading can influence these properties in the final composite, they are not intrinsic tribological agents. Some patents mention that silica-coated lead chromate pigments exhibit improved resistance to abrasion and shear during processing in thermoplastic systems, but this refers to the pigment's integrity rather than the wear performance of a finished surface. google.com

Degradation Mechanisms of this compound in Specific Advanced Material Applications

This compound, often formulated as a mixed-phase crystal containing lead chromate, lead molybdate, and lead sulfate, is known commercially as Molybdate Orange or Pigment Red 104. imoa.info Its primary application in advanced materials is as a high-performance pigment in industrial coatings, automotive paints, and plastics due to its bright color, opacity, and durability. imoa.inforesearchgate.net The degradation of this compound within these material matrices is a critical factor determining the long-term stability and performance of the final product.

The degradation mechanisms are primarily influenced by environmental stressors such as light, heat, and chemical exposure. As a complex inorganic pigment, it is noted for good durability and resistance to solvents. imoa.info However, its stability is not absolute. The lead chromate component, in particular, can be susceptible to photodegradation under UV irradiation, which can lead to a darkening or change in hue of the pigment over time. The inclusion of molybdenum in the crystal lattice is known to stabilize the structure, enhancing its resistance to weathering and light compared to pure lead chromate pigments. imoa.info

In applications like automotive coatings, the pigment is part of a complex polymer matrix. Degradation may not only involve the pigment itself but also the interface between the pigment particles and the surrounding polymer binder. High-energy radiation (like UV light) can generate free radicals at the surface of the oxide particles, which can then catalyze the degradation of the polymer matrix, leading to chalking, fading, or loss of gloss in the coating.

Furthermore, in aggressive chemical environments, the stability of the oxide can be compromised. For instance, while generally resistant to alkali, its resistance to acids is only considered fair. nih.gov Acidic conditions, such as those found in acid rain, can potentially leach the lead and chromium components from the material's surface, leading to discoloration and environmental contamination. nih.gov The complex interplay of these factors dictates the service life of materials incorporating this compound.

Environmental Remediation Applications of this compound (Excluding Biological)

While this compound is more recognized as a pigment with associated toxicological concerns due to its lead and hexavalent chromium content, research into related molybdate compounds suggests potential pathways for environmental remediation applications, primarily through photocatalysis. nih.govispigment.com The focus is often on nanostructured forms of these materials, which exhibit enhanced surface area and catalytic activity. Specifically, lead molybdate (PbMoO₄), a key component of the mixed oxide pigment, has been investigated for its semiconductor properties and its ability to act as a photocatalyst under visible light. researchgate.netresearchgate.net

These materials can be employed to address environmental pollutants through mechanisms such as adsorption and, more significantly, advanced oxidation processes. The insights gained from studies on lead molybdate and other mixed-metal oxides can be extrapolated to understand the potential, if any, of this compound in environmental remediation. diva-portal.orgresearchgate.netrsdjournal.org

Adsorption Mechanisms for Pollutants (Materials Science Perspective)

From a materials science perspective, the potential of this compound to act as an adsorbent for pollutants is governed by its surface chemistry, crystal structure, and morphology. The surface of this mixed-metal oxide possesses various sites, including metal centers (Pb, Cr, Mo) and oxide ions, which can interact with pollutant molecules through several mechanisms.

The primary adsorption mechanisms would likely involve:

Chemisorption: Pollutants containing functional groups capable of forming chemical bonds with the surface metal atoms could be strongly adsorbed. For example, organic molecules with carboxyl or hydroxyl groups could coordinate to the lead or chromium sites.

Electrostatic Attraction: The surface of the oxide can acquire a charge depending on the pH of the surrounding aqueous medium. This surface charge can lead to the electrostatic adsorption of ionic pollutants.

Ion Exchange: Anions in solution could potentially exchange with the molybdate or chromate ions in the crystal lattice, although this would constitute a degradation of the adsorbent itself. More commonly, surface hydroxyl groups could participate in ion exchange with anionic pollutants. researchgate.netmdpi.com

While direct studies on this compound as a primary adsorbent are limited, research on related materials provides a basis for these potential mechanisms. The efficiency of adsorption would be highly dependent on factors such as the pH of the solution, the concentration of the pollutant, and the specific surface area of the material. mdpi.comresearchgate.net Nanoparticulate forms would be expected to show significantly higher adsorption capacities compared to bulk powders.

Advanced Oxidation Processes (AOPs) Utilizing this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). sciopen.com The photocatalytic properties of the lead molybdate (PbMoO₄) component of this compound make it a candidate for use in AOPs. researchgate.net

When a semiconductor material like lead molybdate is irradiated with light of sufficient energy (equal to or greater than its band gap), it generates electron-hole pairs (e⁻/h⁺). researchgate.netnih.gov These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. nih.gov

Research on black lead molybdate nanoparticles synthesized via a glycol-solvothermal method has demonstrated effective visible-light-responsive photocatalytic degradation of pollutants like methylene (B1212753) blue and phenol. researchgate.net The modified energy band structure, smaller particle size (30-50 nm), and larger specific surface area contribute to its high photocatalytic activity. researchgate.net The process involves the generated holes directly oxidizing the organic molecules or reacting with water to form ·OH radicals, while the electrons react with adsorbed oxygen to form superoxide (B77818) radicals, which also contribute to the degradation process.

A composite photocatalyst composed of lead molybdate and a D-A-conjugated polymer has also shown an enhanced ability to reduce the highly toxic heavy metal Cr(VI) to the less harmful Cr(III) under visible light irradiation, demonstrating another pathway for remediation. mdpi.comresearchgate.net

The research findings for lead molybdate suggest that this compound, particularly in nanostructured forms, could potentially be utilized in AOPs for environmental remediation. The presence of multiple metal oxides (Cr, Mo) could create heterojunctions or defect sites that might enhance photocatalytic efficiency. lidsen.com

Photocatalytic Degradation of Methylene Blue using Molybdate-Based Nanoparticles

Catalyst Pollutant Light Source Degradation Efficiency Time (minutes) Reference
Black Lead Molybdate (PbMoO₄) Methylene Blue Visible Light High (unspecified %) Not specified researchgate.net
Zinc Molybdate (ZnMoO₄) Methylene Blue UV Light ~92.8% 190 nih.gov

Future Research Directions and Emerging Paradigms for Chromium Lead Molybdenum Oxide

Rational Design of Chromium Lead Molybdenum Oxide Materials Based on Structure-Property Relationships

The rational design of this compound materials hinges on a deep understanding of the intricate relationships between their atomic-level structure and their macroscopic properties. The compound, often found as a mixed-metal oxide solid solution, primarily derives its characteristics from its crystal structure and elemental composition. Lead chromate (B82759) (PbCrO₄) exists in several polymorphic forms, with the stable monoclinic form providing a vibrant yellow color. nih.gov However, the introduction of molybdenum, which is isostructural with the unstable tetragonal form of lead chromate, can stabilize different crystal structures and thus modify the material's properties. nih.gov

By controlling the stoichiometry, specifically the Cr:Mo ratio, researchers can tune the material's color from greenish-yellow to reddish-orange. This is because the substitution of chromate (CrO₄²⁻) ions with molybdate (B1676688) (MoO₄²⁻) ions in the crystal lattice alters the electronic band structure, which in turn affects the absorption and reflection of light. wikipedia.org This principle of isomorphous replacement is a cornerstone of rational design, allowing for the targeted synthesis of pigments with specific hues.

Future research is focused on moving beyond color to tailor other functional properties. For instance, understanding how dopants or controlled defects within the crystal lattice influence photocatalytic activity, thermal stability, or corrosion resistance is a key area of investigation. By establishing clear correlations—such as how the coordination environment of the metal ions affects charge carrier mobility or how grain boundaries influence material degradation—scientists can computationally model and then synthesize novel this compound variants with enhanced performance for specific applications. The goal is to create a predictive framework where desired properties can be achieved through precise structural and compositional engineering.

Table 1: Influence of Composition on Crystal Structure and Color in Lead Chromate-Molybdate Pigments

Molybdate Content Predominant Crystal System Typical Color
Low Monoclinic Greenish-Yellow
Medium Tetragonal/Monoclinic Mix Yellow to Orange

In-Situ and Operando Characterization Techniques for Dynamic Processes in this compound Systems

To understand and optimize the performance of this compound materials, it is crucial to study their behavior under real-world conditions. In-situ and operando characterization techniques are indispensable tools for this purpose, as they allow for the real-time monitoring of structural and chemical changes as they happen. nsf.govaip.org These methods provide insights that are unobtainable through conventional pre- and post-characterization. nsf.gov

Operando X-ray Diffraction (XRD) is a powerful technique to track the crystallographic evolution of the material during dynamic processes. malvernpanalytical.com For example, when used as a pigment, this compound is exposed to UV radiation and environmental stressors. Operando XRD could monitor phase transitions, lattice strain, or the formation of degradation products in real-time, providing a fundamental understanding of its lightfastness and durability. biologic.net Similarly, in catalytic applications, this technique can identify active phases and deactivation mechanisms under actual reaction temperatures and pressures. researchgate.netmpg.de

In-situ Raman Spectroscopy offers complementary information by probing vibrational modes within the material, which are sensitive to changes in chemical bonding, crystal symmetry, and the presence of intermediate species. mpg.de For a this compound catalyst, in-situ Raman could track the oxidation states of chromium and molybdenum during a redox cycle, revealing the roles of different metal centers in the catalytic process. epa.gov This approach has been successfully used to study the structural evolution of mixed molybdenum oxide catalysts during calcination and under reaction conditions. mpg.de

Future advancements will likely involve multimodal approaches, combining techniques like XRD, Raman, and X-ray Absorption Spectroscopy (XAS) in a single operando experiment to obtain a more complete picture of the material's dynamic behavior. nsf.govnih.gov

Table 2: Application of In-Situ/Operando Techniques for this compound

Technique Information Gained Potential Application Area
Operando XRD Crystal phase transitions, lattice parameter changes, degradation products. biologic.net Pigment stability under UV/heat, catalyst structural changes.
In-situ Raman Changes in chemical bonding, oxidation states, formation of intermediates. mpg.de Monitoring catalytic reactions, understanding photodegradation pathways.

Development of Multifunctional this compound Composites

The future utility of this compound lies in its incorporation into multifunctional composite materials, where its intrinsic properties are combined with those of other materials to create enhanced or entirely new functionalities. By creating hybrid structures, the performance limitations of the single-component material can be overcome, opening doors to advanced applications. rsc.org

A promising area is in photocatalysis. While lead molybdate (PbMoO₄) itself has some photocatalytic activity, its efficiency is often limited. researchgate.netrsc.org By creating a composite with a conductive polymer, such as poly-benzothiadiazole, a heterojunction can be formed that enhances charge separation and improves photocatalytic performance for tasks like the reduction of aqueous Cr(VI). mdpi.com The polymer wrapper in such a composite can also improve the stability of the inorganic component, preventing photo-corrosion and the leaching of lead ions. mdpi.com This strategy provides a blueprint for designing this compound composites for environmental remediation.

Another avenue is the development of advanced coatings. By embedding this compound particles within a polymer or ceramic matrix, composites with both vibrant, stable coloration and enhanced mechanical durability, UV resistance, or anti-corrosive properties can be fabricated. The synergy between the pigment and the matrix can lead to a material that is more than the sum of its parts. Research in this area focuses on optimizing the interface between the inorganic particles and the host matrix to ensure strong adhesion and efficient transfer of properties.

Future work will explore the creation of composites for sensing applications, leveraging the semiconductor properties of the oxide, and for energy storage, where the redox capabilities of chromium and molybdenum could be harnessed within a conductive composite framework. rsc.org

Application of Machine Learning and Data-Driven Materials Discovery to this compound

The traditional trial-and-error approach to materials discovery is being revolutionized by machine learning (ML) and data-driven methods. nih.govresearchgate.net For a complex system like this compound, where multiple elements can be combined in varying ratios, ML offers a powerful tool to accelerate the discovery and optimization of new materials. researchgate.netarxiv.org

A direct application of ML is in the high-throughput analysis and identification of pigments. spectroscopyonline.com Researchers have successfully used algorithms like deep learning, support vector machines (SVM), and decision trees to automatically identify pure and mixed pigments from spectral data, such as X-ray fluorescence (XRF) and hyperspectral imaging. rsc.orgresearchgate.netresearchgate.net This is particularly relevant for cultural heritage science, where complex pigments containing lead chromate are common. mdpi.com These models can be trained on large datasets of known pigment spectra to rapidly and non-invasively identify the composition of pigments in artworks. rsc.org

Beyond identification, the true paradigm shift lies in using ML for predictive design. By creating a database that links the compositions and synthesis parameters of known this compound materials to their measured properties (e.g., color coordinates, bandgap, thermal stability), ML models can be trained to predict the properties of new, hypothetical compositions. This "forward" design process allows scientists to screen thousands of potential candidates computationally before committing to expensive and time-consuming laboratory synthesis.

Generative models represent the next frontier, where AI can propose entirely novel material structures and compositions with desired functionalities based on learned design principles. researchgate.netmdpi.com The application of these data-driven techniques promises to significantly shorten the development cycle for new this compound materials with tailored properties for applications in pigments, catalysts, and electronics.

Table 3: Machine Learning Algorithms in Pigment Analysis

Algorithm Data Source Application
Deep Learning Neural Networks X-ray Fluorescence (XRF) Spectra rsc.org Automated identification of layered pigments in paintings. rsc.org
Support Vector Machine (SVM) Hyperspectral Imaging Data researchgate.net Classification of pure and mixed pigments. researchgate.netresearchgate.net
Random Forest Visible, UV, and IR Imaging mdpi.com Non-invasive pigment classification. mdpi.com

Sustainable Synthesis Routes and Lifecycle Analysis for this compound Materials

The long-term viability of any material is intrinsically linked to its environmental impact. For this compound, which contains toxic heavy metals, this is a particularly critical consideration. imoa.infocdc.gov Future research must prioritize the development of sustainable synthesis methods and a thorough understanding of the material's entire lifecycle.

Sustainable synthesis, or "green chemistry," aims to reduce the environmental footprint of chemical processes. For this compound, which is typically produced via aqueous precipitation, this involves several strategies. google.comresearchgate.net These include using less hazardous precursors, minimizing the use of organic solvents, reducing energy consumption by lowering reaction temperatures, and designing processes where waste products can be recycled. Investigating mechanochemical or hydrothermal synthesis routes that require less solvent and energy is a promising research direction.

A comprehensive Lifecycle Analysis (LCA) is essential to quantify the environmental impact from "cradle-to-grave." plos.orgmdpi.com An LCA for this material would evaluate:

Cradle-to-Gate: The environmental burdens associated with mining and refining the raw materials (lead, chromium, molybdenum ores) and the manufacturing process itself. plos.orgnih.gov This stage is often dominated by the energy use and greenhouse gas emissions from purification and refining. plos.org The choice of solvent and the energy mix used in synthesis are also major factors. mdpi.com

End-of-Life: The toxicity of lead and hexavalent chromium makes disposal a significant challenge. imoa.info Research into methods for recycling the constituent metals from waste products or safely sequestering the hazardous material is crucial. The phasing out of lead chromate-based pigments in some regions underscores the need for effective end-of-life management. imoa.info

By integrating green chemistry principles into synthesis and using LCA to identify environmental hotspots, researchers can work towards developing this compound materials that are not only functional but also more environmentally responsible.

Q & A

Q. What are the recommended analytical methods for quantifying chromium, lead, and molybdenum in chromium lead molybdenum oxide compounds?

  • Methodological Answer : Quantitative analysis of elemental composition requires validated techniques such as:
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for multi-element detection, especially trace metals like Pb and Cr (detection limits <1 ppm) .
  • Atomic Absorption Spectrometry (AAS) for targeted quantification of lead and copper, as outlined in SN/T 0562-2013 for molybdenum oxide matrices .
  • Gravimetric methods for molybdenum content verification, though these are less precise for trace elements .
  • Ensure sample digestion protocols (e.g., acid dissolution) are optimized to avoid matrix interference, and cross-validate results with certified reference materials.

Q. How should researchers design experiments to synthesize this compound with high phase purity?

  • Methodological Answer :
  • Use solid-state reaction methods with stoichiometric ratios of precursor oxides (e.g., PbO, MoO₃, Cr₂O₃) under controlled atmospheres (e.g., inert gas) to prevent oxidation state changes .
  • Monitor reaction kinetics via X-ray Diffraction (XRD) at intermediate stages to detect unwanted phases like PbMoO₄ or Cr₂O₃ residuals .
  • Optimize sintering temperatures (typically 800–1000°C) and dwell times to enhance crystallinity while minimizing lead volatilization .

Q. What spectroscopic techniques are critical for characterizing the structural properties of this compound?

  • Methodological Answer :
  • X-ray Photoelectron Spectroscopy (XPS) to confirm oxidation states (e.g., Cr³⁺ vs. Cr⁶⁺) and surface composition .
  • Raman Spectroscopy to identify Mo-O and Cr-O vibrational modes, which correlate with lattice distortions .
  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping and phase homogeneity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase diagrams for this compound systems?

  • Methodological Answer :
  • Perform high-resolution synchrotron XRD to detect subtle phase transitions missed by conventional XRD .
  • Use thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to study thermal stability and phase formation pathways .
  • Cross-reference computational models (e.g., Density Functional Theory) to predict stable stoichiometries under varying temperatures and pressures .
  • Publish raw diffraction data and refinement parameters in supplementary materials to enable reproducibility .

Q. What strategies mitigate lead leaching during wet-chemical synthesis or environmental exposure of this compound?

  • Methodological Answer :
  • Incorporate chelating agents (e.g., EDTA) in synthesis to stabilize lead ions and reduce solubility .
  • Coat particles with inert oxides (e.g., SiO₂) via sol-gel methods to limit direct contact with aqueous environments .
  • Monitor leaching using ICP-MS in simulated environmental conditions (e.g., pH 4–10) to assess long-term stability .

Q. How do researchers evaluate the catalytic or electronic properties of this compound in comparison to similar quaternary oxides?

  • Methodological Answer :
  • Conduct electrochemical impedance spectroscopy (EIS) to compare charge transfer efficiencies with analogs like lanthanum lead molybdenum oxide .
  • Use UV-Vis-NIR spectroscopy to analyze bandgap variations influenced by Cr/Mo ratio adjustments .
  • Benchmark catalytic performance (e.g., oxygen evolution reaction) against control materials, ensuring standardized testing protocols (e.g., RDE measurements at 1600 rpm) .

Q. What are the key considerations for replicating literature-reported synthesis protocols for this compound?

  • Methodological Answer :
  • Scrutinize experimental details in supplementary materials for exact furnace ramp rates, precursor purity, and grinding methods .
  • Verify ambient conditions (e.g., humidity) during synthesis, as moisture can alter reaction pathways .
  • Reproduce results across multiple batches and characterize using identical instrumentation to account for equipment variability .

Methodological Resources and Standards

  • Data Validation : Adhere to ASTM E1019 for combustion analysis of sulfur and other impurities .
  • Toxicological Profiling : Follow ATSDR guidelines for safe handling and disposal of lead-containing compounds .
  • Literature Review : Use databases like SciFinder and Web of Science with search strings combining "this compound," "synthesis," and "phase analysis" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.